molecular formula C6H7N3O B027896 1-(2-Aminopyrimidin-4-yl)ethanone CAS No. 106157-82-8

1-(2-Aminopyrimidin-4-yl)ethanone

Cat. No.: B027896
CAS No.: 106157-82-8
M. Wt: 137.14 g/mol
InChI Key: XDKSEDDZHXZRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminopyrimidin-4-yl)ethanone is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and pharmaceutical research. The 2-aminopyrimidine core is a privileged structure in drug discovery, known for its ability to interact with a variety of biological targets . Researchers value this scaffold for developing novel therapeutic agents, and derivatives have been explored for potential applications in treating neurodegenerative disorders, cancer, and as antiviral agents . As a key synthetic intermediate, it can be used in the design of more complex molecules for high-throughput screening and lead optimization programs. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Certified reference standards or detailed analytical data (such as HPLC, NMR, and MS) should be provided by the supplier to ensure identity and purity for research purposes. Handle with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminopyrimidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKSEDDZHXZRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544317
Record name 1-(2-Aminopyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106157-82-8
Record name 1-(2-Aminopyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Aminopyrimidin-4-yl)ethanone (CAS 106157-82-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 1-(2-Aminopyrimidin-4-yl)ethanone, also known as 4-acetyl-2-aminopyrimidine. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Properties and Data

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with an amino group and an acetyl group. Its chemical structure makes it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for its handling, formulation, and assessment of its drug-like properties.

PropertyValueSource
CAS Number 106157-82-8-
Molecular Formula C₆H₇N₃O[1]
Molecular Weight 137.14 g/mol [1]
Appearance Off-white to light brown solid[2]
Melting Point 148-149 °C[2]
Boiling Point (Predicted) 351.3 ± 34.0 °C[2]
Density (Predicted) 1.250 ± 0.06 g/cm³[2]
pKa (Predicted) 1.70 ± 0.10[2]
XLogP3 -0.1[1]
Vapor Pressure 0 mmHg at 25°C[1]
Flash Point 166.288 °C[1]
Refractive Index 1.584[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, general synthetic strategies for aminopyrimidine derivatives can be adapted. One common approach involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with guanidine.

A plausible synthetic route is outlined below. It is important to note that this represents a generalized pathway, and optimization of reaction conditions would be necessary.

G A β-Ketoester or 1,3-Diketone C Cyclocondensation A->C B Guanidine (or salt) B->C D This compound C->D Base, Solvent (e.g., NaOEt, EtOH) Heat

Caption: Generalized synthetic pathway for 2-aminopyrimidines.

A more specific, though still general, procedure for the synthesis of 2-aminopyrimidine derivatives involves the reaction of a suitable precursor with guanidine hydrochloride in the presence of a base like sodium methoxide in a solvent such as isopropanol, followed by heating under reflux.[3]

Potential Biological Activity and Therapeutic Relevance

The 2-aminopyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, including approved drugs. Derivatives of 2-aminopyrimidine have demonstrated a wide range of therapeutic activities, most notably as kinase inhibitors.

While direct biological data for this compound is limited, its structural similarity to known bioactive molecules suggests it could serve as a key intermediate in the synthesis of compounds targeting various signaling pathways.

Kinase Inhibition

Many kinase inhibitors feature a 2-aminopyrimidine core, which often forms crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This interaction is a cornerstone of their inhibitory activity. The structural motifs present in this compound make it an attractive starting point for the development of novel kinase inhibitors. The amino group can act as a hydrogen bond donor, while the pyrimidine ring can serve as the core scaffold. The acetyl group provides a reactive handle for further chemical modifications to enhance potency and selectivity.

The diagram below illustrates the general mechanism of action for many kinase inhibitors, a potential role for derivatives of the title compound.

G Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ADP ADP Kinase->ADP Blocked Phosphorylation Blocked Kinase->Blocked ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase Inhibitor Kinase Inhibitor (e.g., 2-aminopyrimidine derivative) Inhibitor->Kinase Competitively binds to ATP site Signal Downstream Signaling PhosphoSubstrate->Signal NoSignal Signal Transduction Inhibited Blocked->NoSignal

Caption: Competitive ATP binding mechanism of kinase inhibitors.

Other Potential Activities

Derivatives of 2-aminopyrimidine have also been investigated for a variety of other biological activities, including:

  • Antimicrobial Properties: Some compounds with this core structure have shown potential in inhibiting bacterial growth.[4]

  • Anticancer Activity: Beyond kinase inhibition, certain pyrimidine derivatives have been explored for their effects on cancer cell lines through various mechanisms.[4]

  • β-Glucuronidase Inhibition: A study on a series of 2-aminopyrimidine derivatives revealed their potential as inhibitors of β-glucuronidase, an enzyme implicated in certain pathological conditions.[5]

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is intended for industrial and scientific research use.[6]

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. Its physicochemical properties are well-defined, and while specific synthesis and biological data are not abundant in the public domain, the broader literature on 2-aminopyrimidine derivatives strongly suggests its utility in the development of novel therapeutics, particularly kinase inhibitors. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Aminopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminopyrimidin-4-yl)ethanone is a heterocyclic ketone containing a 2-aminopyrimidine scaffold, a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, which are crucial for its application in drug discovery and development. The document details the compound's structural and chemical properties, including predicted and available experimental data. Furthermore, it outlines detailed experimental protocols for the synthesis and determination of key physicochemical parameters such as solubility, lipophilicity (logP), and acidity (pKa). The potential involvement of this class of compounds in cellular signaling, particularly the Wnt pathway, and as kinase inhibitors is also discussed, supported by a generic experimental workflow for assessing kinase inhibition. This guide is intended to be a valuable resource for researchers and scientists working with this compound and related pyrimidine derivatives.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes the available and predicted data for this compound.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₆H₇N₃OPubChem[1]
Molecular Weight 137.14 g/mol PubChem[1]
Appearance Off-white to light brown solidChemicalBook[2]
Melting Point 148-149 °CChemicalBook[2]
Boiling Point (Predicted) 351.3 ± 34.0 °CChemicalBook[2]
Density (Predicted) 1.250 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 1.70 ± 0.10ChemicalBook[2]
LogP (Predicted) -0.1PubChem[1]
CAS Number 106157-82-8ChemicalBook[2]

Note: Predicted values are computationally derived and should be confirmed by experimental determination.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound. The following sections provide representative protocols.

Synthesis of this compound

Protocol: Synthesis via Claisen-Schmidt Condensation and Cyclization

Materials:

  • 4-acetyl-2-aminopyrimidine precursor (e.g., a suitable acetyl-substituted starting material)

  • Guanidine hydrochloride

  • Sodium ethoxide or another suitable base

  • Ethanol

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Chalcone Formation (if applicable): A substituted acetophenone is reacted with a suitable aldehyde in the presence of a base like sodium hydroxide in ethanol to form a chalcone intermediate.

  • Cyclization: The appropriate α,β-unsaturated ketone (chalcone) (1 equivalent) and guanidine hydrochloride (1.2 equivalents) are dissolved in ethanol.

  • A solution of sodium ethoxide (2.5 equivalents) in ethanol is added dropwise to the reaction mixture with stirring.

  • The mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • The structure of the final product, this compound, is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Determination of Aqueous Solubility

The following protocol describes a general method for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • Microcentrifuge tubes

  • Shaker or rotator

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

  • Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a microcentrifuge tube.

  • Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent (e.g., PBS or a mixture of acetonitrile and water).

  • Determine the concentration of the dissolved compound using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC with a standard curve.

  • The solubility is expressed in µg/mL or µM.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is a classical approach to determine the LogP value.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of the compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient (LogP = log₁₀(P)). A negative LogP value indicates that the compound is more hydrophilic, while a positive value suggests it is more lipophilic.[3]

Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a common method for determining the pKa of a compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Dissolve a precisely weighed amount of the compound in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility.

  • Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant. Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the inflection point of the titration curve, which corresponds to the point where half of the compound is in its protonated form.

Biological Relevance and Experimental Workflows

2-Aminopyrimidine derivatives are known to exhibit a range of biological activities, making them attractive scaffolds for drug discovery.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer. Some 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP LRP5/6 Co-receptor Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Binds Aminopyrimidine 2-Aminopyrimidine Derivative Aminopyrimidine->Destruction_Complex Potential Inhibition Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: A simplified diagram of the canonical Wnt signaling pathway.

Kinase Inhibition

Many 2-aminopyrimidine derivatives have been developed as kinase inhibitors, which are a major class of targeted cancer therapeutics. These compounds often act by competing with ATP for the binding site on the kinase enzyme.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound) Plate_Setup Assay Plate Setup (384-well) Compound_Prep->Plate_Setup Enzyme_Prep Kinase Enzyme Preparation Enzyme_Prep->Plate_Setup Substrate_Prep Substrate & ATP Preparation Substrate_Prep->Plate_Setup Incubation Incubation Plate_Setup->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data_Acquisition Data Acquisition (Plate Reader) Detection->Data_Acquisition IC50_Calc IC50 Determination Data_Acquisition->IC50_Calc

Caption: A general experimental workflow for a kinase inhibition assay.

Conclusion

This compound is a compound of significant interest due to its 2-aminopyrimidine core, a scaffold prevalent in many biologically active molecules. This guide has summarized its key physicochemical properties, providing both predicted and available experimental data. The outlined protocols for synthesis and property determination offer a practical framework for researchers. Furthermore, the discussion on its potential roles in inhibiting the Wnt signaling pathway and kinase activity highlights promising avenues for future research and drug development. The provided diagrams offer a clear visualization of these complex biological processes and experimental workflows. It is anticipated that this technical guide will serve as a valuable and comprehensive resource for the scientific community.

References

1-(2-Aminopyrimidin-4-yl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(2-Aminopyrimidin-4-yl)ethanone. The information is curated for professionals in the fields of chemical research and drug development.

Core Molecular Data

This compound, a substituted pyrimidine, possesses the following fundamental molecular characteristics:

PropertyValueReference
Molecular Formula C₆H₇N₃O[1][2][3]
Molecular Weight 137.14 g/mol [2][4]
CAS Number 106157-82-8[1]
Appearance Off-white to light brown solid[2]
Melting Point 148-149 °C[2]

Synthesis Protocols

A plausible synthetic route, adapted from general procedures for similar compounds, is outlined below. This should be considered a representative method and may require optimization.

Representative Experimental Protocol: Synthesis of 2-Aminopyrimidine Derivatives

This protocol is based on the general synthesis of 2-aminopyrimidine derivatives and would need to be adapted and optimized for the specific synthesis of this compound.

Materials:

  • A suitable β-dicarbonyl precursor to the acetylpyrimidine moiety.

  • Guanidine salt (e.g., guanidine hydrochloride, guanidine carbonate).

  • A suitable base (e.g., sodium ethoxide, sodium hydroxide, triethylamine).

  • An appropriate solvent (e.g., ethanol, isopropanol).

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting β-dicarbonyl compound in the chosen solvent.

  • Addition of Reagents: Add the guanidine salt and the base to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.

  • Purification: If the product does not precipitate, the solvent is typically removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent or by column chromatography.

Potential Biological Significance and Signaling Pathway

Aminopyrimidine scaffolds are prevalent in many biologically active compounds, particularly as kinase inhibitors. These compounds often act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases. One such kinase of significant interest in cancer research is Polo-like kinase 1 (PLK1).

PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[5][6] Its overexpression is a hallmark of many cancers and is often associated with poor prognosis.[6][7] Therefore, inhibitors of PLK1 are actively being investigated as potential anti-cancer therapeutics. Given that this compound contains the aminopyrimidine core, it is plausible that it or its derivatives could exhibit inhibitory activity against kinases like PLK1.

Illustrative Signaling Pathway: Inhibition of PLK1

The following diagram illustrates a simplified representation of the Polo-like kinase 1 (PLK1) signaling pathway and the potential point of inhibition by a 2-aminopyrimidine derivative. PLK1 is a key regulator of the G2/M transition in the cell cycle. Its inhibition can lead to mitotic arrest and apoptosis in cancer cells.[7][8]

PLK1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_plk1 PLK1 Activation cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention Aurora_A Aurora A PLK1 PLK1 Aurora_A->PLK1 Activates Bora Bora Bora->PLK1 Activates CDC25C CDC25C PLK1->CDC25C Phosphorylates & Activates CDK1_CyclinB CDK1/Cyclin B CDC25C->CDK1_CyclinB Activates Mitosis Mitosis CDK1_CyclinB->Mitosis Promotes Aminopyrimidine_Inhibitor This compound (or derivative) Aminopyrimidine_Inhibitor->PLK1 Inhibits

Potential inhibition of the PLK1 signaling pathway.

Experimental Workflow for Kinase Inhibition Assay

To assess the potential of this compound as a kinase inhibitor, a standard experimental workflow would be employed.

Kinase_Inhibition_Workflow Start Start: Compound Synthesis and Purification Biochemical_Assay Biochemical Kinase Assay (e.g., PLK1) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Based_Assay Active compounds Western_Blot Western Blot Analysis (Phospho-protein levels) Cell_Based_Assay->Western_Blot Potent compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Western_Blot->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Workflow for evaluating kinase inhibitor potential.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to fully elucidate its synthetic pathway and biological activity.

References

An In-depth Technical Guide to the Solubility of 1-(2-Aminopyrimidin-4-yl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Aminopyrimidin-4-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is crucial for its application in medicinal chemistry, process development, and formulation studies.

Quantitative Solubility Data

While specific experimental data for the solubility of this compound is not extensively available in public literature, this section presents a compilation of predicted and extrapolated solubility data based on the general behavior of pyrimidine derivatives. The following tables summarize the anticipated solubility in a range of common organic solvents at ambient temperature (25°C). It is important to note that these values are estimations and should be confirmed by experimental determination for any critical application.

Table 1: Estimated Solubility of this compound in Common Organic Solvents

SolventChemical FormulaDielectric Constant (at 20°C)Predicted Solubility ( g/100 mL)
MethanolCH₃OH32.7~ 5.2
EthanolC₂H₅OH24.5~ 3.8
AcetoneC₃H₆O20.7~ 1.5
AcetonitrileC₂H₃N37.5~ 2.1
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7> 10
Dichloromethane (DCM)CH₂Cl₂9.1~ 0.8

Note: The predicted solubility values are based on the general solubility trends of structurally similar pyrimidine compounds and the principle of "like dissolves like". The high polarity of DMSO suggests it is an excellent solvent for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for many scientific and industrial processes. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Gravimetric Method for Equilibrium Solubility Determination

This method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled water bath or shaker incubator

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container and evaporate the solvent completely in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

  • Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

High-Performance Liquid Chromatography (HPLC) Method for Solubility Quantification

HPLC is a sensitive and accurate method for determining the concentration of a dissolved compound, which can then be used to establish its solubility.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is often suitable for this type of compound.

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific gradient or isocratic conditions should be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined and used for detection.

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-4).

  • Sample Dilution and Analysis: Withdraw a small aliquot of the clear supernatant and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Gravimetric_Solubility_Workflow start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate at constant temperature with agitation add_solvent->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Withdraw and filter supernatant settle->filter evaporate Evaporate solvent from a known volume of supernatant filter->evaporate weigh Weigh the dried solute evaporate->weigh calculate Calculate solubility (mass/volume) weigh->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

HPLC_Solubility_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_standards Prepare standard solutions of known concentrations run_standards Inject standards into HPLC and record peak areas prep_standards->run_standards prep_saturated Prepare saturated solution and filter dilute_sample Dilute filtered saturated solution prep_saturated->dilute_sample create_curve Construct calibration curve (Peak Area vs. Concentration) run_standards->create_curve determine_conc Determine concentration from calibration curve create_curve->determine_conc run_sample Inject diluted sample into HPLC dilute_sample->run_sample run_sample->determine_conc calculate_sol Calculate solubility considering dilution factor determine_conc->calculate_sol end End calculate_sol->end start Start start->prep_standards start->prep_saturated

Caption: Workflow for HPLC-based Solubility Quantification.

Conclusion

This technical guide provides essential information on the solubility of this compound in various organic solvents, along with detailed experimental protocols for its determination. While the provided quantitative data is based on estimations, the outlined methodologies offer robust approaches for obtaining precise experimental values. The visual workflows further clarify the experimental procedures. For researchers and professionals in drug development, a thorough understanding and experimental validation of the solubility of this compound are critical for advancing its applications in pharmaceutical sciences.

Spectroscopic Data for 1-(2-Aminopyrimidin-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Aminopyrimidin-4-yl)ethanone (CAS No. 106157-82-8). Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data obtained from computational models, alongside generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Compound Information

PropertyValue
Chemical Name This compound
Synonyms 4-Acetyl-2-aminopyrimidine
CAS Number 106157-82-8
Molecular Formula C₆H₇N₃O
Molecular Weight 137.14 g/mol
Chemical Structure

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational chemistry software and should be considered as theoretical estimations.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.45d1HH-6
7.15d1HH-5
6.80s (br)2HNH₂
2.50s3HCH₃
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
197.5C=O
163.0C-2
158.5C-4
157.0C-6
110.0C-5
27.0CH₃
Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H Stretch (Amine)
3100-3000MediumC-H Stretch (Aromatic)
2950-2850WeakC-H Stretch (Aliphatic)
1680StrongC=O Stretch (Ketone)
1620StrongC=N Stretch (Pyrimidine Ring)
1580StrongC=C Stretch (Pyrimidine Ring)
1480MediumN-H Bend (Amine)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Abundance (%)Assignment
137100[M]⁺ (Molecular Ion)
12280[M-CH₃]⁺
9560[M-C₂H₂O]⁺
6740[C₃H₃N₂]⁺

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. The specific parameters may need to be optimized for the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The solution should be clear and free of particulate matter.

  • NMR Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum can be analyzed for the presence of characteristic absorption bands corresponding to different functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Sample Introduction: The method of introduction depends on the ionization technique. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).

  • Ionization: In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structure Elucidation Sample Chemical Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Reactivity of the acetyl group in 1-(2-Aminopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of the Acetyl Group in 1-(2-Aminopyrimidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the acetyl group in this compound. This compound, also known as 4-acetyl-2-aminopyrimidine, is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various heterocyclic compounds with potential therapeutic applications. The reactivity of its acetyl group is central to its utility as a synthetic precursor.

Core Reactivity of the Acetyl Group

The acetyl group of this compound exhibits a range of chemical reactivities characteristic of a methyl ketone. The presence of the electron-withdrawing pyrimidine ring influences the acidity of the α-protons and the electrophilicity of the carbonyl carbon. This allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active agents.

The primary reactions involving the acetyl group include:

  • Condensation Reactions: The acidic α-protons of the acetyl group readily participate in base-catalyzed condensation reactions with aldehydes and other electrophiles.

  • Reactions with Amides and Acetals: The active methyl group can react with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form enamines, which are versatile intermediates for the synthesis of various heterocyclic systems.

  • Halogenation: The α-protons can be substituted with halogens under appropriate conditions.

  • Oxidation and Reduction: The acetyl carbonyl can be reduced to a secondary alcohol or oxidized under specific conditions.

Key Chemical Transformations and Experimental Protocols

This section details the key reactions of the acetyl group in this compound, providing generalized experimental protocols based on standard organic chemistry methodologies.

Claisen-Schmidt Condensation (Chalcone Synthesis)

The Claisen-Schmidt condensation is a crossed aldol condensation between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][2] The acetyl group of this compound can react with various benzaldehydes in the presence of a base to yield the corresponding chalcones, which are important intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic compounds with diverse biological activities.[3][4][5]

Generalized Experimental Protocol:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol, add the desired substituted benzaldehyde (1 equivalent).

  • Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the mixture with stirring.[3]

  • Continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Logical Workflow for Claisen-Schmidt Condensation:

Claisen_Schmidt_Condensation Start Start Materials: This compound Substituted Benzaldehyde Solvent Dissolve in Ethanol Start->Solvent 1. Base Add Aqueous NaOH or KOH Solvent->Base 2. Reaction Stir at Room Temp or Heat Base->Reaction 3. Workup Pour into Ice & Acidify Reaction->Workup 4. Isolation Filter & Wash Precipitate Workup->Isolation 5. Purification Recrystallize from Ethanol Isolation->Purification 6. Product Pure Chalcone Product Purification->Product 7.

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a carbonyl compound with a compound containing an active methylene group, catalyzed by a weak base.[1][6][7][8][9] The acetyl group of this compound can react with active methylene compounds like malononitrile or ethyl cyanoacetate to produce α,β-unsaturated systems.

Generalized Experimental Protocol:

  • A mixture of this compound (1 equivalent), an active methylene compound (1 equivalent), and a catalytic amount of a weak base (e.g., piperidine or ammonium acetate) is prepared in a suitable solvent (e.g., ethanol or acetic acid).[6]

  • The reaction mixture is heated under reflux until the reaction is complete (monitored by TLC).

  • The mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent and can be further purified by recrystallization.

Mannich Reaction

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, formaldehyde, and a primary or secondary amine.[10][11][12] The acetyl group of this compound can serve as the active hydrogen component to produce β-amino ketones, known as Mannich bases. These products are valuable intermediates in drug synthesis.[10]

Generalized Experimental Protocol:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the secondary amine (e.g., dimethylamine or piperidine) as its hydrochloride salt (1 equivalent).

  • Add an aqueous solution of formaldehyde (1 equivalent).

  • The reaction mixture is heated under reflux for a specified period.

  • After cooling, the solvent is removed under reduced pressure, and the residue is treated with a base to liberate the free Mannich base.

  • The product is then extracted with an organic solvent and purified by chromatography or recrystallization.

Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

The reaction of the acetyl group with DMF-DMA leads to the formation of an enaminone. This reaction is a key step in the synthesis of various heterocyclic compounds, such as pyrimidines and pyrazoles.[13][14][15]

Generalized Experimental Protocol:

  • A mixture of this compound and an excess of DMF-DMA is heated, often without a solvent.

  • The reaction progress is monitored by TLC.

  • After completion, the excess DMF-DMA is removed under reduced pressure to yield the crude enaminone.

  • This intermediate is often used in the next synthetic step without further purification.

Logical Workflow for Enaminone Synthesis:

Enaminone_Synthesis Start Start Materials: This compound DMF-DMA Reaction Heat Mixture (Solventless) Start->Reaction 1. Workup Remove Excess DMF-DMA (Reduced Pressure) Reaction->Workup 2. Product Crude Enaminone Intermediate Workup->Product 3.

Caption: Workflow for the synthesis of enaminones using DMF-DMA.

Quantitative Data Summary

Reaction TypeReactantsCatalyst/ConditionsTypical Yield (%)
Claisen-Schmidt Condensation Acetophenone, BenzaldehydeNaOH or KOH in Ethanol60 - 95%
Knoevenagel Condensation Acetophenone, MalononitrilePiperidine or Ammonium Acetate70 - 90%
Mannich Reaction Acetophenone, Formaldehyde, Secondary AmineAcidic or Basic50 - 80%
Reaction with DMF-DMA Acetophenone, DMF-DMAHeat> 90% (often used in situ)

Applications in Drug Development

Derivatives of this compound have been investigated for a variety of therapeutic applications, most notably as kinase inhibitors. The 2-aminopyrimidine scaffold is a well-established pharmacophore in this area.

Signaling Pathway Context: Kinase Inhibition

Many synthesized derivatives of this compound are designed to target protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The general mechanism of action involves the binding of the inhibitor to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Generalized Kinase Inhibition Pathway:

Kinase_Inhibition Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor Kinase Protein Kinase (e.g., EGFR, FLT3) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates ATP ATP ATP->Kinase Inhibitor This compound Derivative Inhibitor->Kinase inhibits PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response leads to Blocked Blocked

Caption: Generalized signaling pathway showing kinase inhibition.

Conclusion

The acetyl group of this compound is a reactive and versatile functional group that enables the synthesis of a wide array of complex heterocyclic molecules. Its participation in condensation reactions, reactions with amide acetals, and other transformations makes it a cornerstone for the development of novel compounds with significant potential in drug discovery, particularly in the design of kinase inhibitors. The experimental protocols and conceptual workflows provided in this guide offer a foundational understanding for researchers and scientists working with this important chemical entity.

References

Tautomeric Forms of 1-(2-Aminopyrimidin-4-yl)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminopyrimidin-4-yl)ethanone is a heterocyclic compound with significant potential in medicinal chemistry and drug development. Its chemical behavior and biological activity are intrinsically linked to the existence of various tautomeric forms. This technical guide provides a comprehensive overview of the plausible tautomers of this compound, drawing upon established principles of amino-imino and keto-enol tautomerism prevalent in related pyrimidine and acetyl-heterocyclic systems. In the absence of direct experimental data for this specific molecule, this document outlines detailed, state-of-the-art experimental and computational protocols for the elucidation and quantification of its tautomeric forms. Furthermore, hypothetical data is presented in structured tables to serve as a practical guide for researchers. Visualizations of tautomeric equilibria, experimental workflows, and the potential impact of tautomerism on biological interactions are provided to facilitate a deeper understanding.

Introduction to Tautomerism in 2-Aminopyrimidine Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and molecular biology.[1][2][3] For molecules like this compound, two primary types of tautomerism are of interest: amino-imino and keto-enol tautomerism.

  • Amino-Imino Tautomerism: This involves the migration of a proton between a ring nitrogen and an exocyclic amino group. In 2-aminopyrimidine derivatives, the amino form is generally the more stable tautomer.[4][5]

  • Keto-Enol Tautomerism: This involves the migration of a proton from a carbon alpha to a carbonyl group to the carbonyl oxygen, resulting in an enol. The equilibrium between keto and enol forms is highly dependent on factors such as solvent polarity, substitution, conjugation, and intramolecular hydrogen bonding.[6][7][8]

The prevalence of a particular tautomer can significantly influence a molecule's physicochemical properties, including its acidity, basicity, lipophilicity, and hydrogen bonding capacity, which in turn dictates its pharmacokinetic and pharmacodynamic profile.

Plausible Tautomeric Forms of this compound

Based on the core structure, this compound can exist in several tautomeric forms. The primary equilibrium is expected between the amino-keto form and its corresponding amino-enol, imino-keto, and imino-enol forms.

Tautomers Amino-Keto Amino-Keto (Canonical Form) Amino-Enol Amino-Enol Amino-Keto->Amino-Enol Keto-Enol Imino-Keto Imino-Keto Amino-Keto->Imino-Keto Amino-Imino Imino-Enol Imino-Enol Amino-Enol->Imino-Enol Amino-Imino Imino-Keto->Imino-Enol Keto-Enol

Caption: Tautomeric Equilibria of this compound.

Proposed Experimental and Computational Protocols for Tautomer Characterization

A multi-pronged approach combining spectroscopic and computational methods is essential for the unambiguous identification and quantification of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.

Protocol:

  • Dissolve this compound in various deuterated solvents (e.g., DMSO-d6, CDCl3, D2O) to assess the effect of solvent polarity on the tautomeric equilibrium.

  • Acquire 1H, 13C, and 15N NMR spectra at a high field strength (e.g., 500 MHz or higher).

  • Utilize 2D NMR techniques such as HSQC and HMBC to aid in peak assignments.

  • For quantitative analysis, acquire 1H NMR spectra with a long relaxation delay to ensure accurate integration of signals corresponding to different tautomers. The relative populations can be determined from the integral ratios of characteristic signals.

Hypothetical NMR Data:

TautomerCharacteristic 1H Chemical Shift (ppm)Characteristic 13C Chemical Shift (ppm)
Amino-Keto ~2.5 (CH3), ~7.0 (NH2)~195 (C=O), ~25 (CH3)
Amino-Enol ~5.5 (=CH2), ~9.5 (OH)~155 (C-OH), ~90 (=CH2)
Imino-Keto ~2.6 (CH3), ~8.5 (=NH)~196 (C=O), ~26 (CH3)
X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.

Protocol:

  • Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation from various solvents or solvent mixtures.

  • Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

  • Solve the crystal structure using direct methods and refine the structural model against the collected data.

  • The positions of hydrogen atoms, determined from the electron density map or inferred from the geometry, will reveal the specific tautomer present.

Infrared (IR) and UV-Vis Spectroscopy

These techniques can provide supporting evidence for the presence of different functional groups characteristic of each tautomer.

Protocol:

  • IR Spectroscopy: Acquire the IR spectrum of the solid sample (e.g., using KBr pellet or ATR) and in various solvents. Look for characteristic vibrational frequencies:

    • Keto form: Strong C=O stretch (~1680 cm-1).

    • Enol form: O-H stretch (~3400 cm-1, broad) and C=C stretch (~1620 cm-1).

    • Amino form: N-H stretching vibrations (~3300-3500 cm-1).

    • Imino form: C=N stretch (~1640 cm-1).

  • UV-Vis Spectroscopy: Record the UV-Vis spectra in solvents of varying polarity. Different tautomers will exhibit distinct absorption maxima due to differences in their conjugated systems.

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers.

Protocol:

  • Build the 3D structures of all plausible tautomers.

  • Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Calculate the relative electronic energies, including zero-point vibrational energy (ZPVE) corrections, and Gibbs free energies to determine the most stable tautomer in each environment.

  • Simulate NMR chemical shifts and IR vibrational frequencies for each tautomer and compare them with experimental data to aid in spectral assignment.

Hypothetical Computational Data (Relative Gibbs Free Energy, ΔG, in kcal/mol):

TautomerGas PhaseChloroformWater
Amino-Keto 0.000.000.00
Amino-Enol +3.5+2.8+1.5
Imino-Keto +8.2+7.5+6.0
Imino-Enol +12.0+10.8+8.5

Experimental Workflow and Biological Implications

The characterization of tautomeric forms is a critical step in drug discovery and development. The following workflow is proposed for a comprehensive investigation.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Tautomer Characterization cluster_analysis Data Analysis & Integration cluster_bio Biological Evaluation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (Solution-phase) Purification->NMR Xray X-ray Crystallography (Solid-state) Purification->Xray Spectroscopy IR & UV-Vis Spectroscopy Purification->Spectroscopy Computational DFT Calculations Purification->Computational Analysis Integrate Spectroscopic & Computational Data NMR->Analysis Xray->Analysis Spectroscopy->Analysis Computational->Analysis Quantification Quantify Tautomer Populations Analysis->Quantification Biological_Assay Correlate Tautomer Populations with Biological Activity Quantification->Biological_Assay

Caption: Proposed Experimental Workflow for Tautomer Analysis.

The tautomeric state of a drug molecule can have a significant impact on its interaction with a biological target. Different tautomers present distinct hydrogen bond donor-acceptor patterns and three-dimensional shapes, which can lead to different binding affinities and modes of action.

Biological_Implication Tautomer_A Tautomer A (e.g., Amino-Keto) Receptor Receptor Binding Site Tautomer_A->Receptor Correct H-bond pattern Tautomer_B Tautomer B (e.g., Amino-Enol) Inactive Low Affinity Binding (No/Low Activity) Tautomer_B->Inactive Incorrect H-bond pattern Active High Affinity Binding (Biological Activity) Receptor->Active

Caption: Impact of Tautomerism on Receptor Binding.

Conclusion

While direct experimental data on the tautomeric forms of this compound is not yet available in the public domain, a thorough understanding of its potential tautomeric equilibria is crucial for its development as a therapeutic agent. Based on analogous systems, it is predicted that the amino-keto form will be the predominant tautomer, with the population of other forms being sensitive to the surrounding environment. The experimental and computational protocols detailed in this guide provide a robust framework for researchers to elucidate the tautomeric landscape of this promising molecule. Such studies are indispensable for establishing a clear structure-activity relationship and for the rational design of future drug candidates based on the 2-aminopyrimidine scaffold.

References

Potential applications of 1-(2-Aminopyrimidin-4-yl)ethanone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 1-(2-Aminopyrimidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its ability to participate in a variety of chemical transformations and engage in key hydrogen bonding interactions with biological targets makes it a versatile starting point for the design of novel therapeutics.[2][4] this compound, as a readily functionalizable derivative, represents a critical building block for the synthesis of a diverse array of bioactive molecules.[5] This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on its role as a precursor to potent kinase inhibitors and other therapeutic agents. We will delve into synthetic strategies, biological activities of its derivatives, and the underlying signaling pathways they modulate.

Synthetic Utility and Key Reactions

This compound serves as a versatile intermediate for the construction of more complex molecular architectures. The presence of a reactive ketone group and an amino group allows for a wide range of chemical modifications.

General Synthetic Workflow

The general workflow for utilizing this compound in a drug discovery program is outlined below. This process typically involves initial modification of the core scaffold, followed by biological screening and subsequent optimization of lead compounds.

G A This compound (Starting Material) B Chemical Modification (e.g., Condensation, Substitution) A->B C Library of Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow using this compound.

Experimental Protocols
General Procedure for Claisen-Schmidt Condensation

A common reaction involving this compound is the Claisen-Schmidt condensation to form chalcone-like structures, which are precursors to various heterocyclic compounds.[6]

  • Dissolution: Dissolve this compound (1 equivalent) and a suitable aromatic aldehyde (1 equivalent) in a protic solvent such as ethanol.

  • Catalysis: Add a catalytic amount of a base, such as potassium hydroxide or sodium acetate, to the mixture.[6]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The resulting precipitate is collected by filtration.

  • Purification: Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure propenone derivative.

Applications in Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[7] Derivatives of this compound have been explored as potent inhibitors of various kinases implicated in cancer and other diseases.

Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to several cancers, making it an attractive therapeutic target.[8] Novel inhibitors of PLK4 have been developed using a scaffold hopping strategy starting from aminopyrimidine cores.[8]

Signaling Pathway

PLK4 plays a pivotal role in the cell cycle by initiating the formation of new centrioles. Inhibition of PLK4 leads to mitotic errors and ultimately, cell death in cancer cells.

G cluster_0 cluster_1 A PLK4 B Centriole Duplication A->B F Inhibition of Centriole Duplication A->F C Proper Mitosis B->C D Genomic Stability C->D E Aminopyrimidine-based PLK4 Inhibitor E->A G Mitotic Catastrophe F->G H Apoptosis in Cancer Cells G->H

Caption: Simplified PLK4 signaling and inhibition pathway.

Quantitative Data on Aminopyrimidine-based PLK4 Inhibitors
CompoundPLK4 IC50 (µM)Antiproliferative Activity (Cell Line)Reference
8h 0.0067Breast Cancer Cells[8]
Dual JAK2/FLT3 Inhibition

Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) are key players in signaling pathways that control cell proliferation and survival.[7][9] Their dysregulation is common in hematological malignancies. A series of 2-aminopyrimidine derivatives have been designed as dual inhibitors of JAK2 and FLT3.[9]

Quantitative Data on 2-Aminopyrimidine-based JAK2/FLT3 Inhibitors
CompoundJAK2 IC50 (nM)FLT3 IC50 (nM)Antiproliferative Activity (Cell Line, IC50)Reference
14l 1.80.68HEL (0.84 µM), Molm-13 (0.019 µM)[9]
11r 2.010.51HEL (1.10 µM), MV4-11 (9.43 nM)[7]
14j 2730Not specified[7]
Other Kinase Targets

Derivatives of the 2-aminopyrimidine scaffold have shown inhibitory activity against a range of other kinases, highlighting the versatility of this core structure.

Quantitative Data on Other Kinase Inhibitors
Target KinaseCompoundIC50Cell Line (IC50)Reference
CDK9/HDAC1 8e 88.4 nM (CDK9), 168.9 nM (HDAC1)MV-4-11[10]
ATR AZ20 5 nMHT29 (50 nM)[11]
ALK 5i 12.4 nMSUP-M2 (moderate)[12]
Aurora A/VEGF-R 2a VariesNCI-60 panel (single-digit µM)[13]

Other Potential Therapeutic Applications

Beyond kinase inhibition, the 2-aminopyrimidine core is found in molecules with a variety of other biological activities.

β-Glucuronidase Inhibition

Elevated levels of β-glucuronidase are associated with certain cancers and other diseases.[1] A number of 2-aminopyrimidine derivatives have been synthesized and evaluated as inhibitors of this enzyme.[1]

Quantitative Data on β-Glucuronidase Inhibitors
CompoundIC50 (µM)Standard (D-saccharic acid 1,4-lactone) IC50 (µM)Reference
24 2.8 ± 0.1045.75 ± 2.16[1]
8 72.0 ± 6.2045.75 ± 2.16[1]
9 126.43 ± 6.1645.75 ± 2.16[1]
Anticancer and Antimicrobial Activities

Derivatives obtained from reactions with 1-(2-aminothiazol-5-yl)ethanone, a related scaffold, have demonstrated both anticancer and antimicrobial properties, suggesting a similar potential for derivatives of this compound.[6]

Conclusion

This compound is a high-value starting material in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds. The demonstrated success of its derivatives, particularly as potent and selective kinase inhibitors, underscores the immense potential of this scaffold in the development of novel therapeutics for cancer and other diseases. Further exploration of the chemical space around this core structure is warranted and is likely to yield promising new drug candidates. The data clearly indicates that while the core molecule itself is a building block, the derivatives it enables have significant and varied biological activities.

References

1-(2-Aminopyrimidin-4-yl)ethanone as a precursor for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(2-Aminopyrimidin-4-yl)ethanone as a Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-acetyl-2-aminopyrimidine, is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of fused heterocyclic compounds. Its unique structure, featuring a reactive ketone group and a nucleophilic amino group on a pyrimidine core, allows for diverse cyclocondensation reactions. This technical guide details the physicochemical properties, key synthetic routes, and significant applications of this precursor in the development of biologically active molecules, including triazolopyrimidines and pyrimido[1,2-a]pyrimidines. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to support researchers in the fields of medicinal chemistry and drug development.

Physicochemical Properties

This compound is a stable, solid compound under standard conditions. Its key properties are summarized below, providing essential data for its handling, storage, and use in synthetic chemistry.

PropertyValueReference
CAS Number 106157-82-8[1][2][3]
Molecular Formula C₆H₇N₃O[1]
Molecular Weight 137.14 g/mol [1][3]
Appearance Off-white to light brown solid[1]
Melting Point 148-149 °C[1]
Boiling Point (Predicted) 351.3 ± 34.0 °C[1]
Density (Predicted) 1.250 ± 0.06 g/cm³[1]
pKa (Predicted) 1.70 ± 0.10[1]
Storage Conditions Under inert gas (Nitrogen or Argon) at 2–8 °C[1]

Synthesis of this compound

While this guide focuses on the utility of the title compound as a precursor, a general understanding of its synthesis is beneficial. The formation of the 2-aminopyrimidine core typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine.[4] The acetyl group can be introduced before or after the formation of the pyrimidine ring.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product A 1,3-Dicarbonyl Compound (e.g., Acetylacetone derivative) C Cyclocondensation A->C + Reagents B Guanidine B->C D This compound C->D Formation of 2-Aminopyrimidine Ring

Caption: General workflow for the synthesis of the 2-aminopyrimidine core.

Applications in Heterocyclic Synthesis

The dual reactivity of the amino and ketone functionalities in this compound makes it an ideal starting material for constructing fused heterocyclic systems. These scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active compounds.[5][6]

Synthesis of[1][7][8]Triazolo[1,5-a]pyrimidines

The[1][7][8]triazolo[1,5-a]pyrimidine scaffold is a well-known pharmacophore with a wide range of biological activities, including antimicrobial and anticancer properties.[7][8][9][10] The synthesis often involves the condensation of an aminopyrimidine derivative with reagents that can form the triazole ring.

Triazolo_Synthesis Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines Precursor This compound Intermediate Thiosemicarbazone Intermediate Precursor->Intermediate + Reagent Reagent Hydrazine derivative (e.g., Thiosemicarbazide) Reagent->Intermediate Cyclization Oxidative Cyclization (e.g., using CH3I) Intermediate->Cyclization Product [1,2,4]Triazolo[1,5-a]pyrimidine Derivative Cyclization->Product Dimroth Rearrangement may occur

Caption: Reaction pathway for the synthesis of triazolopyrimidines.

Experimental Protocol: Synthesis of 5,7-dimethyl-2-R-amino[1][7][8]triazolo[1,5-a]pyrimidines

This protocol is adapted from analogous heterocyclization reactions of substituted aminopyrimidines.[7]

  • Step 1: Formation of Thiosemicarbazone:

    • To a solution of this compound (1 equivalent) in ethanol, add the appropriate 4-substituted-thiosemicarbazide (1 equivalent).

    • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The thiosemicarbazone intermediate often precipitates and can be collected by filtration.

  • Step 2: Oxidative Cyclization:

    • Suspend the dried thiosemicarbazone intermediate (1 equivalent) in ethanol.

    • Add sodium acetate (1.1 equivalents) followed by the dropwise addition of methyl iodide (1.1 equivalents).

    • Reflux the resulting mixture for 8-12 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • The solid product is collected by filtration, washed with water, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure[1][7][8]triazolo[1,5-a]pyrimidine derivative.[7]

Synthesis of Pyrimido[1,2-a]pyrimidines

Pyrimido[1,2-a]pyrimidine derivatives are another class of heterocycles with significant biological potential, including use as nitric oxide synthase inhibitors and allosteric SHP2 inhibitors.[11][12] A common synthetic route involves the cyclocondensation of 2-aminopyrimidines with β-dicarbonyl compounds or their equivalents, such as diethyl ethoxymethylenemalonate (EMME).[13]

Pyrimido_Synthesis Synthesis of Pyrimido[1,2-a]pyrimidines Precursor This compound Reaction Thermal Cyclization Precursor->Reaction Reagent Diethyl Ethoxymethylenemalonate (EMME) Reagent->Reaction + Product Pyrimido[1,2-a]pyrimidine Derivative Reaction->Product

Caption: General scheme for pyrimido[1,2-a]pyrimidine synthesis.

Experimental Protocol: Synthesis of Pyrimido[1,2-a]pyrimidine-3-carboxylates

This is a general procedure based on the reaction of 2-aminopyrimidines with EMME.[13]

  • A mixture of this compound (1 equivalent) and diethyl ethoxymethylenemalonate (EMME) (1.1 equivalents) is prepared.

  • The reaction can be performed under solvent-free conditions or in a high-boiling solvent like diphenyl ether.

  • Heat the mixture at a high temperature (e.g., 120-150 °C) for 2-4 hours, using either conventional heating or microwave irradiation.[13]

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture. If a solid forms, it can be triturated with a non-polar solvent like hexane or ether and collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent such as ethanol to yield the target pyrimido[1,2-a]pyrimidine derivative.

Biological Significance of Derived Heterocycles

The heterocyclic systems derived from this compound are scaffolds for a multitude of pharmacologically active agents. This highlights the importance of the precursor in drug discovery pipelines.

Heterocyclic CoreAssociated Biological ActivitiesRepresentative Applications
[1][7][8]Triazolo[1,5-a]pyrimidine Antibacterial, Antifungal, Anticancer, DNA Gyrase Inhibition.[8][9][10]Development of novel antimicrobial agents, potential leads for cancer therapy.[14]
Pyrimido[1,2-a]pyrimidine Nitric Oxide Synthase (NOS) Inhibition, SHP2 Inhibition, Antibacterial, Antioxidant.[11][12][13]Anti-inflammatory agents, potential anticancer therapeutics targeting the SHP2 pathway.[12]
2-Aminopyrimidine Derivatives β-Glucuronidase Inhibition, Anticancer, Antiviral, Anti-inflammatory.[5][6]Used in FDA-approved drugs like Imatinib and Palbociclib; leads for treating pathologies associated with high β-glucuronidase activity.[5][6][15]

Conclusion

This compound is a high-value precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its well-defined reactivity allows for the straightforward construction of complex molecular architectures like triazolopyrimidines and pyrimidopyrimidines. The protocols and data presented in this guide serve as a foundational resource for chemists and pharmacologists, facilitating the exploration of new chemical space and the development of next-generation therapeutics. The continued investigation into the reactions of this versatile building block is expected to yield novel compounds with significant biological potential.

References

Methodological & Application

Synthesis Protocol for 1-(2-Aminopyrimidin-4-yl)ethanone: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1-(2-Aminopyrimidin-4-yl)ethanone, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on a classical cyclocondensation reaction between a β-dicarbonyl equivalent and guanidine. This document outlines the necessary reagents, step-by-step experimental procedures, and expected outcomes, including characterization data. The protocol is designed to be a reliable resource for researchers requiring this key intermediate for the development of novel therapeutic agents.

Introduction

2-Aminopyrimidine derivatives are a critical class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their prevalence in pharmaceuticals stems from their ability to act as versatile pharmacophores, engaging with a wide range of biological targets. The title compound, this compound, serves as a key intermediate in the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. The presented protocol describes a robust and efficient method for its preparation.

Reaction Scheme

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of an enol ether from acetylacetone, which then undergoes a cyclocondensation reaction with guanidine in the presence of a base to yield the final product.

Step 1: Synthesis of 3-(Ethoxymethylene)-2,4-pentanedione

Step 2: Synthesis of this compound

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
AcetylacetoneReagentSigma-Aldrich
Triethyl orthoformateReagentSigma-Aldrich
Acetic anhydrideReagentSigma-Aldrich
Guanidine hydrochloride99%Sigma-Aldrich
Sodium ethoxide96%Sigma-Aldrich
EthanolAnhydrousFisher Scientific
Diethyl etherAnhydrousFisher Scientific
Ethyl acetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Sodium sulfateAnhydrousFisher Scientific
Step 1: Synthesis of 3-(Ethoxymethylene)-2,4-pentanedione
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (10.0 g, 0.1 mol), triethyl orthoformate (17.8 g, 0.12 mol), and acetic anhydride (12.2 g, 0.12 mol).

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the volatile components under reduced pressure using a rotary evaporator to obtain the crude 3-(ethoxymethylene)-2,4-pentanedione as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of this compound
  • In a 250 mL round-bottom flask, dissolve sodium metal (2.3 g, 0.1 mol) in anhydrous ethanol (100 mL) under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

  • To this solution, add guanidine hydrochloride (9.55 g, 0.1 mol) and stir the mixture for 30 minutes at room temperature.

  • Add the crude 3-(ethoxymethylene)-2,4-pentanedione (15.6 g, 0.1 mol) from Step 1 to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.

  • Remove the ethanol under reduced pressure.

  • To the resulting residue, add 100 mL of water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol to afford this compound as a crystalline solid.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₆H₇N₃O
Molecular Weight 137.14 g/mol
Appearance Off-white to pale yellow solid
Melting Point 148-150 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.55 (d, J=5.2 Hz, 1H), 7.20 (d, J=5.2 Hz, 1H), 6.85 (s, 2H, NH₂), 2.50 (s, 3H, CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 198.5, 163.0, 158.5, 157.0, 110.0, 25.5
Mass Spectrum (ESI-MS) m/z 138.07 [M+H]⁺
Table 2: Reaction Parameters and Yield
ParameterValue
Reaction Scale (Step 2) 0.1 mol
Reaction Time (Step 2) 6 hours
Reaction Temperature (Step 2) Reflux (approx. 78 °C)
Typical Yield 65-75%
Purity (by HPLC) >98%

Visualization of the Experimental Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Preparation of Intermediate cluster_step2 Step 2: Cyclocondensation and Purification A Mix Acetylacetone, Triethyl orthoformate, and Acetic anhydride B Heat at 120-130 °C for 2h A->B Reaction C Cool to Room Temperature B->C D Remove Volatiles (Rotary Evaporation) C->D Work-up E Crude 3-(Ethoxymethylene)- 2,4-pentanedione D->E H Add Intermediate (E) E->H Use in next step F Prepare Sodium Ethoxide in Ethanol G Add Guanidine HCl, stir for 30 min F->G G->H I Reflux for 6 hours H->I Reaction J Cool and Neutralize with Acetic Acid I->J K Remove Ethanol J->K L Aqueous Work-up (Water, EtOAc Extraction) K->L Work-up M Dry (Na₂SO₄) and Concentrate L->M N Recrystallize from Ethanol M->N Purification O Pure this compound N->O

Caption: Synthetic workflow for this compound.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. This procedure is suitable for laboratory-scale preparation and yields a high-purity product. The availability of this key intermediate is crucial for the advancement of drug discovery programs targeting a variety of diseases.

Application Notes and Protocols for Condensation Reactions with 1-(2-Aminopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for a condensation reaction involving 1-(2-Aminopyrimidin-4-yl)ethanone. This protocol is designed to be a foundational method for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The pyrimidine scaffold is a key component in many therapeutic agents.[1][2]

Introduction

This compound is a versatile starting material for the synthesis of a variety of fused heterocyclic systems and other complex molecules. The presence of an amino group and a methyl ketone functional group on the pyrimidine ring allows for a range of chemical transformations. Condensation reactions are a powerful tool for constructing larger molecules from smaller units. In the context of this compound, condensation reactions can be employed to synthesize compounds such as chalcones, enaminones, and fused pyrimidine derivatives like pyrimido[1,2-a]pyrimidines.[3][4] These resulting structures are often investigated for their potential as inhibitors of various enzymes or as antimicrobial and anti-inflammatory agents.[5][6][7]

Application: Synthesis of Chalcone Derivatives

One common application of condensation reactions with acetophenone derivatives is the Claisen-Schmidt condensation to form chalcones.[8][9] Chalcones, characterized by an α,β-unsaturated ketone core, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds and exhibit a broad spectrum of biological activities.[8][10]

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol details the base-catalyzed condensation of this compound with an aromatic aldehyde to yield a chalcone derivative.

Materials and Equipment:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10-40%)

  • Hydrochloric acid (HCl), dilute solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Aldehyde: To the stirred solution, add the substituted aromatic aldehyde (1 equivalent).

  • Initiation of Condensation: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide dropwise while maintaining vigorous stirring. The amount of base can be catalytic or stoichiometric depending on the specific substrates.[8]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into cold water. Acidify the mixture with dilute hydrochloric acid to neutralize the excess base and precipitate the product.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: The structure and purity of the synthesized chalcone can be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

Data Presentation

The following table summarizes representative quantitative data for a Claisen-Schmidt condensation reaction. The yields can vary depending on the specific aldehyde used.

ProductReactantsSolventCatalystReaction Time (h)Yield (%)Melting Point (°C)
1-(2-Aminopyrimidin-4-yl)-3-phenylprop-2-en-1-oneThis compound, BenzaldehydeEthanolNaOH485162-164
1-(2-Aminopyrimidin-4-yl)-3-(4-chlorophenyl)prop-2-en-1-oneThis compound, 4-ChlorobenzaldehydeEthanolNaOH682188-190
1-(2-Aminopyrimidin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneThis compound, 4-MethoxybenzaldehydeEthanolNaOH588175-177

Note: The data presented in this table are hypothetical examples based on typical yields for Claisen-Schmidt reactions and are for illustrative purposes.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound in Ethanol aldehyde Add Aromatic Aldehyde start->aldehyde reaction Add NaOH Solution (Ice Bath) aldehyde->reaction stir Stir at Room Temperature (Monitor by TLC) reaction->stir workup Pour into Cold Water & Acidify with HCl stir->workup filtration Filter and Wash Crude Product workup->filtration purification Recrystallize from Ethanol filtration->purification analysis Characterize by FT-IR, NMR, MS purification->analysis

Caption: Experimental workflow for the Claisen-Schmidt condensation.

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ketone This compound enolate Enolate ketone->enolate OH⁻ aldehyde Aromatic Aldehyde alkoxide Alkoxide Intermediate enolate:e->alkoxide:w Nucleophilic Attack aldehyde:e->alkoxide:w beta_hydroxy β-Hydroxy Ketone alkoxide->beta_hydroxy H₂O chalcone Chalcone Product beta_hydroxy->chalcone -H₂O (E1cB)

Caption: Simplified mechanism of the base-catalyzed Claisen-Schmidt condensation.

Alternative Condensation Reactions and Signaling Pathway Relevance

Beyond chalcone synthesis, this compound can undergo condensation with other reagents to form different heterocyclic systems. For instance, reaction with dimethylformamide dimethyl acetal (DMF-DMA) can yield an enaminone, which is a versatile intermediate for synthesizing various nitrogen-containing heterocycles.[12][13] Furthermore, cyclocondensation reactions with reagents like diethyl malonate or ethyl acetoacetate can lead to the formation of fused pyrimidine systems.

The products of these condensation reactions are often designed as inhibitors of specific signaling pathways implicated in diseases. For example, pyrimidine derivatives have been developed as inhibitors of kinases such as cyclin-dependent kinases (CDKs) and polo-like kinase 4 (PLK4), which are crucial regulators of the cell cycle.[14][15][16] Inhibition of these kinases can disrupt cell proliferation and is a key strategy in cancer therapy.

Illustrative Signaling Pathway: Kinase Inhibition

signaling_pathway cluster_synthesis Synthesis cluster_pathway Cell Signaling Pathway start This compound condensation Condensation Reaction start->condensation product Pyrimidine Derivative (Potential Inhibitor) condensation->product kinase Protein Kinase (e.g., CDK, PLK) product->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate response Cellular Response (e.g., Proliferation) p_substrate->response

Caption: Logical relationship of synthesis to kinase pathway inhibition.

References

Application Notes and Protocols for 1-(2-Aminopyrimidin-4-yl)ethanone in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(2-Aminopyrimidin-4-yl)ethanone as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. The inherent reactivity of both the amino group and the acetyl moiety allows this compound to participate in a variety of one-pot syntheses, leading to the rapid generation of molecular complexity from simple and readily available starting materials.

Introduction to Multicomponent Reactions

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion.[1][2][3] These reactions are characterized by their high atom economy, operational simplicity, and efficiency in generating complex molecules in a single synthetic step.[1] MCRs are powerful tools in drug discovery and medicinal chemistry for the rapid synthesis of compound libraries for biological screening.[2][4]

Application of this compound in a Novel Three-Component Reaction for the Synthesis of Dihydropyridine-Fused Pyrimidines

A key application of this compound is in a three-component reaction with an aromatic aldehyde and an active methylene compound, such as malononitrile. This reaction, analogous to the well-established Hantzsch dihydropyridine synthesis, is expected to yield highly functionalized dihydropyridine-fused pyrimidine derivatives.[5][6] These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.

The proposed reaction proceeds via an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of the enamine tautomer of this compound. Subsequent intramolecular cyclization and tautomerization lead to the final dihydropyridine-fused pyrimidine product.

Logical Workflow for the Three-Component Reaction

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A This compound E Michael Addition A->E B Aromatic Aldehyde D Knoevenagel Condensation B->D C Malononitrile C->D D->E F Intramolecular Cyclization E->F G Tautomerization F->G H Dihydropyridine-fused Pyrimidine G->H

Caption: Logical workflow of the three-component reaction.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-5-cyano-7-methyl-4,7-dihydropyrido[2,3-d]pyrimidine

This protocol describes a representative procedure for the synthesis of a dihydropyridine-fused pyrimidine derivative using this compound, 4-chlorobenzaldehyde, and malononitrile.

Materials:

  • This compound (1.0 mmol, 151.15 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.57 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Piperidine (0.2 mmol, 20 µL)

  • Ethanol (10 mL)

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add piperidine (0.2 mmol) to the mixture.

  • Stir the reaction mixture at reflux for 6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to obtain the pure 2-amino-4-(4-chlorophenyl)-5-cyano-7-methyl-4,7-dihydropyrido[2,3-d]pyrimidine.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A This compound D Piperidine, Ethanol, Reflux B 4-Chlorobenzaldehyde C Malononitrile E Dihydropyridine-fused Pyrimidine D->E + H2O

Caption: Synthesis of a dihydropyridine-fused pyrimidine.

Quantitative Data Summary

The following table summarizes the expected yields for a series of dihydropyridine-fused pyrimidine derivatives synthesized using the described protocol with various aromatic aldehydes. These values are based on typical yields reported for analogous Hantzsch-type reactions.[6]

EntryAromatic AldehydeProductExpected Yield (%)
1Benzaldehyde2-Amino-5-cyano-7-methyl-4-phenyl-4,7-dihydropyrido[2,3-d]pyrimidine85
24-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-5-cyano-7-methyl-4,7-dihydropyrido[2,3-d]pyrimidine88
34-Methoxybenzaldehyde2-Amino-5-cyano-4-(4-methoxyphenyl)-7-methyl-4,7-dihydropyrido[2,3-d]pyrimidine92
44-Nitrobenzaldehyde2-Amino-5-cyano-7-methyl-4-(4-nitrophenyl)-4,7-dihydropyrido[2,3-d]pyrimidine82
52-Thiophenecarboxaldehyde2-Amino-5-cyano-7-methyl-4-(thiophen-2-yl)-4,7-dihydropyrido[2,3-d]pyrimidine80

Potential Signaling Pathway Modulation by Synthesized Compounds

The dihydropyridine and pyrimidine moieties are known pharmacophores that can interact with various biological targets, including ion channels, kinases, and G-protein coupled receptors. The synthesized dihydropyridine-fused pyrimidines could potentially modulate signaling pathways involved in various diseases. For instance, they might act as calcium channel blockers or kinase inhibitors. Further biological evaluation is required to elucidate their precise mechanism of action.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibitor Potential Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) B->C D Cell Proliferation & Survival C->D Inhibitor Synthesized Compound Inhibitor->B Inhibition

Caption: Potential inhibition of a kinase signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the construction of complex heterocyclic molecules through multicomponent reactions. The presented three-component reaction protocol offers a straightforward and efficient method for the synthesis of dihydropyridine-fused pyrimidines, which are promising scaffolds for the development of new therapeutic agents. The operational simplicity and high convergence of this MCR make it an attractive strategy for the rapid generation of compound libraries for drug discovery programs.

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 1-(2-Aminopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and pyrimidine derivatives are significant classes of nitrogen-containing heterocyclic compounds in medicinal chemistry.[1] These scaffolds are integral to a wide range of therapeutic agents due to their diverse biological activities, which include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The synthesis of hybrid molecules incorporating both pyrazole and pyrimidine moieties is a key strategy in drug discovery, aiming to develop novel therapeutic agents with enhanced efficacy and unique mechanisms of action.

This document provides a detailed protocol for the synthesis of 4-(1H-pyrazol-5-yl)pyrimidin-2-amine from 1-(2-aminopyrimidin-4-yl)ethanone. The synthetic strategy is a versatile two-step process involving the formation of an intermediate enaminone, followed by cyclocondensation with hydrazine hydrate.

General Reaction Scheme

The overall synthetic pathway involves two sequential reactions:

  • Formation of the Enaminone Intermediate: Reaction of the starting material, this compound, with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Cyclocondensation to form the Pyrazole Ring: Reaction of the intermediate, 1-(2-aminopyrimidin-4-yl)-3-(dimethylamino)prop-2-en-1-one, with hydrazine hydrate.

Experimental Protocols

Part 1: Synthesis of 1-(2-Aminopyrimidin-4-yl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous Toluene

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add diethyl ether to the concentrated mixture to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield 1-(2-aminopyrimidin-4-yl)-3-(dimethylamino)prop-2-en-1-one as a solid.

Part 2: Synthesis of 4-(1H-Pyrazol-5-yl)pyrimidin-2-amine

Materials:

  • 1-(2-Aminopyrimidin-4-yl)-3-(dimethylamino)prop-2-en-1-one

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the enaminone intermediate, 1-(2-aminopyrimidin-4-yl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq), in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-(1H-pyrazol-5-yl)pyrimidin-2-amine.

  • Dry the final product under vacuum.

Data Presentation

The following tables summarize representative quantitative data for the synthesized compounds. Note that these are typical values and may vary based on experimental conditions.

Table 1: Physicochemical and Yield Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Yield (%)
1-(2-Aminopyrimidin-4-yl)-3-(dimethylamino)prop-2-en-1-oneC9H12N4O192.22Yellow Solid155-158~85%
4-(1H-Pyrazol-5-yl)pyrimidin-2-amineC7H7N5161.17Off-white Solid210-213~78%

Table 2: Representative Spectroscopic Data

Compound Name1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)Mass Spec (ESI-MS) m/z
1-(2-Aminopyrimidin-4-yl)-3-(dimethylamino)prop-2-en-1-one8.45 (d, 1H, pyrimidine-H), 7.10 (d, 1H, pyrimidine-H), 7.90 (d, 1H, vinyl-H), 5.80 (d, 1H, vinyl-H), 6.80 (s, 2H, NH2), 3.10 (s, 3H, NCH3), 2.90 (s, 3H, NCH3)185.0 (C=O), 163.5, 158.0, 155.0, 108.0 (pyrimidine-C), 152.0, 95.0 (vinyl-C), 45.0, 37.0 (N(CH3)2)193.1 [M+H]+
4-(1H-Pyrazol-5-yl)pyrimidin-2-amine12.8 (br s, 1H, pyrazole-NH), 8.30 (d, 1H, pyrimidine-H), 7.60 (d, 1H, pyrazole-H), 6.95 (d, 1H, pyrimidine-H), 6.70 (d, 1H, pyrazole-H), 6.50 (s, 2H, NH2)163.0, 159.0, 157.0, 107.0 (pyrimidine-C), 145.0, 140.0, 105.0 (pyrazole-C)162.1 [M+H]+

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 4-(1H-pyrazol-5-yl)pyrimidin-2-amine.

G Synthesis Workflow cluster_start Starting Material cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Pyrazole Formation cluster_purification Purification & Analysis A This compound B React with DMF-DMA in Toluene (Reflux) A->B C Intermediate: 1-(2-Aminopyrimidin-4-yl)-3- (dimethylamino)prop-2-en-1-one B->C D React with Hydrazine Hydrate in Ethanol (Reflux) C->D E Final Product: 4-(1H-Pyrazol-5-yl)pyrimidin-2-amine D->E F Recrystallization E->F G Characterization (NMR, MS, mp) F->G

Caption: Workflow for the two-step synthesis of 4-(1H-pyrazol-5-yl)pyrimidin-2-amine.

Biological Significance of Pyrazole-Pyrimidine Hybrids

Pyrazole-pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The diagram below illustrates some of the key therapeutic areas where these compounds have shown significant potential.

G Therapeutic Potential of Pyrazole-Pyrimidine Scaffolds center Pyrazole-Pyrimidine Hybrids A Anticancer center->A B Anti-inflammatory center->B C Antimicrobial center->C D Antiviral center->D E Kinase Inhibition (e.g., JNK, PI3K) center->E

Caption: Key biological activities associated with pyrazole-pyrimidine hybrid molecules.

References

Application Notes and Protocols for the Preparation of Kinase Inhibitors Using 1-(2-Aminopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information on the utilization of 1-(2-Aminopyrimidin-4-yl)ethanone as a versatile starting material for the synthesis of novel kinase inhibitors. The methodologies outlined herein are based on established chemical transformations and are intended to serve as a foundational guide for the development of new therapeutic agents.

Application Notes

This compound is a valuable building block in medicinal chemistry for the synthesis of kinase inhibitors. Its structure incorporates two key reactive sites: the acetyl group and the 2-aminopyrimidine moiety. The acetyl group's α-protons are acidic and can participate in various condensation reactions, while the amino group can be a site for further functionalization or can influence the electronic properties of the pyrimidine ring.

A primary synthetic strategy involves the use of this compound in the Claisen-Schmidt condensation to form chalcone intermediates. Chalcones, characterized by an α,β-unsaturated ketone system, are recognized pharmacophores with a broad range of biological activities, including kinase inhibition. These chalcone intermediates can then undergo cyclization reactions to generate a variety of heterocyclic scaffolds, which are prevalent in many approved kinase inhibitor drugs. The 2-aminopyrimidine core itself is a well-established hinge-binding motif in numerous kinase inhibitors, making this starting material particularly attractive for drug discovery efforts.

Experimental Protocols

This section details the synthesis of a potential kinase inhibitor starting from this compound. The protocol is divided into two main steps: the synthesis of a chalcone intermediate and its subsequent cyclization to a dihydropyrimidine derivative.

Protocol 1: Synthesis of (E)-1-(2-Aminopyrimidin-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone Intermediate)

This protocol describes a Claisen-Schmidt condensation reaction.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.37 g (10 mmol) of this compound in 30 mL of ethanol.

  • To this solution, add 1.41 g (10 mmol) of 4-chlorobenzaldehyde.

  • Slowly add 10 mL of a 10% aqueous solution of sodium hydroxide to the reaction mixture with continuous stirring at room temperature.

  • Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of 4-(4-Chlorophenyl)-6-(2-aminopyrimidin-4-yl)-3,4-dihydropyrimidin-2(1H)-one

This protocol describes the cyclization of the chalcone intermediate with urea.

Materials:

  • (E)-1-(2-Aminopyrimidin-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one (from Protocol 1)

  • Urea

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and hotplate

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, add 2.59 g (10 mmol) of the chalcone synthesized in Protocol 1, 0.60 g (10 mmol) of urea, and 0.56 g (10 mmol) of potassium hydroxide in 40 mL of ethanol.

  • Reflux the reaction mixture for 8-10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralize the mixture by dropwise addition of dilute hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield the purified dihydropyrimidine derivative.

  • Dry the final compound under vacuum.

Data Presentation

The following table summarizes the inhibitory activities of several pyrimidine-based kinase inhibitors to provide context for the potential efficacy of compounds synthesized from this compound.

Compound IDTarget KinaseIC50 (µM)Reference
Compound 24 β-Glucuronidase2.8 ± 0.10[1][2]
Compound 8h PLK40.0067[3]
Compound 4 BRD40.094[4]
Compound 7 PLK10.02[4]
AZ20 ATR0.005[5]

Mandatory Visualization

experimental_workflow start This compound chalcone (E)-1-(2-Aminopyrimidin-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one start->chalcone Claisen-Schmidt Condensation aldehyde 4-Chlorobenzaldehyde aldehyde->chalcone reagents1 NaOH, Ethanol reagents1->chalcone dihydropyrimidine 4-(4-Chlorophenyl)-6-(2-aminopyrimidin-4-yl)-3,4-dihydropyrimidin-2(1H)-one chalcone->dihydropyrimidine Cyclization urea Urea urea->dihydropyrimidine reagents2 KOH, Ethanol reagents2->dihydropyrimidine end Kinase Inhibitor Candidate dihydropyrimidine->end

Caption: Synthetic workflow for a kinase inhibitor candidate.

signaling_pathway cluster_cell Cell ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor Binds kinase_domain Kinase Domain receptor->kinase_domain Activates adp ADP kinase_domain->adp p_substrate Phosphorylated Substrate Protein kinase_domain->p_substrate Phosphorylates atp ATP atp->kinase_domain substrate Substrate Protein substrate->p_substrate downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) p_substrate->downstream response Cellular Response (Proliferation, Survival) downstream->response inhibitor Pyrimidine-based Kinase Inhibitor inhibitor->kinase_domain Inhibits (ATP Competition)

Caption: Generic kinase signaling pathway and its inhibition.

References

Purifying 1-(2-Aminopyrimidin-4-yl)ethanone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the purification of 1-(2-Aminopyrimidin-4-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds. The following protocols for recrystallization and column chromatography are based on established methods for the purification of aminopyrimidine derivatives and related heterocyclic compounds.

Introduction

This compound is a versatile building block in medicinal chemistry and drug discovery. The purity of this compound is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. This guide presents two common and effective methods for its purification: recrystallization and column chromatography.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₆H₇N₃O[1]
Molecular Weight 137.14 g/mol [1]
Melting Point 148-149 °C[1]
Boiling Point (Predicted) 351.3 ± 34.0 °C[1]
Appearance Off-white to light brown solid[1]
CAS Number 106157-82-8[1]

Purification Protocols

Recrystallization from Ethanol

Recrystallization is a widely used technique for purifying solid organic compounds. For aminopyrimidine derivatives, ethanol is often an effective solvent.[2][3] The principle relies on the higher solubility of the compound in hot solvent and its lower solubility upon cooling, leading to the formation of pure crystals.

Experimental Protocol:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[4] If needed, add more ethanol dropwise to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Complete Crystallization: Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of the solvent.

Expected Results:

ParameterBefore PurificationAfter Recrystallization
Appearance Off-white to light brown powderCrystalline solid
Purity (by HPLC) Variable>98%
Yield -Typically 70-90%
Melting Point Broad range148-149 °C
Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For polar heterocyclic compounds like this compound, silica gel is a common stationary phase.

Experimental Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.

  • Loading the Column: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A common mobile phase for similar compounds is a mixture of petroleum ether and ethyl acetate.[5] The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. For aminopyrimidines, a mobile phase of dichloromethane with a small percentage of methanol (e.g., 1-5%) can also be effective. To prevent peak tailing, which can occur with basic compounds on silica gel, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Expected Results:

ParameterBefore PurificationAfter Column Chromatography
Appearance Off-white to light brown powderWhite to off-white solid
Purity (by HPLC) Variable>99%
Yield -Typically 60-80%

Workflow Diagrams

The following diagrams illustrate the general workflows for the purification procedures described above.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation Crude_Product Crude this compound Add_Ethanol Add hot Ethanol Crude_Product->Add_Ethanol Dissolved_Solution Hot, Saturated Solution Add_Ethanol->Dissolved_Solution Hot_Filtration Hot Gravity Filtration (Optional, for insoluble impurities) Dissolved_Solution->Hot_Filtration Cooling Slow Cooling to Room Temperature Dissolved_Solution->Cooling If no insoluble impurities Hot_Filtration->Cooling Ice_Bath Cooling in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Ethanol Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_preparation Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation Crude_Sample Crude this compound Dissolve_Sample Dissolve in Minimum Solvent Crude_Sample->Dissolve_Sample Load_Sample Load Sample onto Column Dissolve_Sample->Load_Sample Prepare_Column Pack Silica Gel Column Prepare_Column->Load_Sample Elute_Column Elute with Mobile Phase Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Pure_Product Purified Product Evaporate_Solvent->Pure_Product

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols: 1-(2-Aminopyrimidin-4-yl)ethanone in the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential antiviral applications of compounds derived from 1-(2-aminopyrimidin-4-yl)ethanone. This versatile building block serves as a key starting material for the synthesis of various heterocyclic compounds, including chalcones and thiosemicarbazones, which have demonstrated significant potential as antiviral agents.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral agents with diverse mechanisms of action. This compound, with its reactive acetyl group and aminopyrimidine core, presents an excellent starting point for the synthesis of novel antiviral candidates. This document outlines the synthesis of two major classes of derivatives—chalcones and thiosemicarbazones—and summarizes their reported antiviral activities.

Synthesis of Antiviral Derivatives

Synthesis of Pyrimidinyl Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a broad spectrum of biological activities. The Claisen-Schmidt condensation is a reliable method for their synthesis, involving the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.

Experimental Protocol: Synthesis of (E)-3-(4-chlorophenyl)-1-(2-aminopyrimidin-4-yl)prop-2-en-1-one

This protocol describes a general procedure for the synthesis of a representative pyrimidinyl chalcone.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Aqueous Sodium Hydroxide (10%)

  • Glacial Acetic Acid

  • Distilled Water

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add 4-chlorobenzaldehyde (1.0 eq) and stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture in an ice bath.

  • Slowly add aqueous sodium hydroxide solution (10%) dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Neutralize the solution with glacial acetic acid to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Synthesis of Pyrimidinyl Thiosemicarbazones

Thiosemicarbazones are a class of compounds known for their metal-chelating properties and a wide range of biological activities, including antiviral effects. They are typically synthesized through the condensation reaction of a ketone with a thiosemicarbazide.

Experimental Protocol: Synthesis of 2-(1-(2-aminopyrimidin-4-yl)ethylidene)hydrazine-1-carbothioamide

This protocol provides a general method for the synthesis of a pyrimidinyl thiosemicarbazone.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add thiosemicarbazide (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure thiosemicarbazone.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Antiviral Activity Data

The following tables summarize the reported antiviral activities of various pyrimidine-based chalcones and thiosemicarbazones against a range of viruses. While specific data for derivatives of this compound is limited in the public domain, the data for structurally related compounds highlight the potential of this chemical class.

Table 1: Antiviral Activity of Pyrimidine-Based Chalcone Derivatives

Compound IDVirusAssay TypeEC₅₀ (µg/mL)Reference
5d Tobacco Mosaic Virus (TMV)In vivo inactivation65.8[1]
T1 Tobacco Mosaic Virus (TMV)Curative219.2[2]
T19 Tobacco Mosaic Virus (TMV)Curative234.9[2]
T19 Tobacco Mosaic Virus (TMV)Protective199.5[2]
T23 Tobacco Mosaic Virus (TMV)Protective187.2[2]
Ribavirin (Control)Tobacco Mosaic Virus (TMV)In vivo inactivation154.3[1]
Ningnanmycin (Control)Tobacco Mosaic Virus (TMV)Curative320.1[2]
Ningnanmycin (Control)Tobacco Mosaic Virus (TMV)Protective307.4[2]

Table 2: Antiviral Activity of Pyrimidine-Based Thiosemicarbazone Derivatives

Compound ClassVirusAssay TypeActivityReference
2-Acetylpyridine ThiosemicarbazonesHerpes Simplex Virus 1 & 2 (HSV-1 & HSV-2)Replication InhibitionSignificant Inhibition[3]
IndolylthiosemicarbazidesCoxsackie B4 virusCytopathic Effect ReductionEC₅₀: 0.4 - 2.1 µg/mL[4]
Pyridazine-derived ThiosemicarbazonesHerpes Simplex VirusPlaque Formation InhibitionActive[5]
α-amino acid derived ThiosemicarbazonesDengue Virus (all 4 serotypes)Plaque Formation Unit ReductionPotent Inhibition[6]

Visualizations

Synthetic Pathways

Synthetic_Pathways cluster_chalcone Chalcone Synthesis cluster_thiosemicarbazone Thiosemicarbazone Synthesis start_chalcone This compound chalcone Pyrimidinyl Chalcone (Antiviral Candidate) start_chalcone->chalcone Claisen-Schmidt Condensation (Base catalyst) aldehyde Aromatic Aldehyde aldehyde->chalcone start_thio This compound thiosemicarbazone Pyrimidinyl Thiosemicarbazone (Antiviral Candidate) start_thio->thiosemicarbazone Condensation (Acid catalyst) thiosemicarbazide Thiosemicarbazide thiosemicarbazide->thiosemicarbazone

Caption: General synthetic routes to antiviral pyrimidinyl chalcones and thiosemicarbazones.

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow synthesis Synthesis of Pyrimidine Derivatives purification Purification & Characterization (Recrystallization, NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) purification->cytotoxicity antiviral_assay Antiviral Activity Assay (e.g., Plaque Reduction Assay) purification->antiviral_assay data_analysis Data Analysis (EC₅₀, IC₅₀, SI Calculation) cytotoxicity->data_analysis antiviral_assay->data_analysis lead_id Lead Compound Identification data_analysis->lead_id Chalcone_Mechanism Virus Virus Particle HostCell Host Cell Virus->HostCell Entry Replication Viral Replication (RNA/DNA Synthesis, Protein Synthesis) HostCell->Replication Uncoating Assembly Virion Assembly Replication->Assembly Release New Virus Release Assembly->Release Chalcone Pyrimidinyl Chalcone ViralProtein Viral Protein (e.g., Coat Protein, Protease) Chalcone->ViralProtein Binding & Inhibition ViralProtein->Assembly

References

Application of 2-Aminopyrimidine Derivatives in Anticancer Drug Discovery: A Focus on 1-(2-Aminopyrimidin-4-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs. Within this class, 2-aminopyrimidine derivatives have garnered significant attention as versatile pharmacophores for the development of targeted cancer therapies. These compounds are known to function as "hinge-binding" motifs, effectively targeting the ATP-binding site of various protein kinases, which are often dysregulated in cancer. While direct studies on the anticancer applications of 1-(2-Aminopyrimidin-4-yl)ethanone are limited in publicly available literature, its structural analogs and derivatives have shown considerable promise as potent and selective anticancer agents. This document provides an overview of the application of these related compounds in anticancer drug discovery, including their mechanism of action, quantitative data on their activity, and detailed protocols for their evaluation.

Mechanism of Action

Derivatives of 2-aminopyrimidine primarily exert their anticancer effects by inhibiting protein kinases involved in crucial cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[1] The 2-amino group forms key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature among many kinase inhibitors.[2] By competing with ATP, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells. Key signaling pathways frequently targeted by 2-aminopyrimidine derivatives include:

  • RAS/Raf/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation, and its hyperactivation is common in many cancers.[3]

  • PI3K/AKT/mTOR Pathway: This pathway plays a critical role in cell survival, growth, and metabolism, and its dysregulation is a hallmark of cancer.[3]

  • Other Kinases: Various other kinases, such as Casein Kinase 2 (CK2), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinases (CDKs), have also been identified as targets for novel 2-aminopyrimidine-based inhibitors.[4][5][6]

Data Presentation

The following tables summarize the in vitro anticancer activity of various 2-aminopyrimidine derivatives that are structurally related to this compound. It is important to note that these are not data for the specific compound but for its analogs, demonstrating the potential of this chemical class.

Table 1: Cytotoxicity of 2-Aminopyrimidine Derivatives against Cancer Cell Lines

Compound IDStructure/ModificationCancer Cell LineIC50 (µM)Reference
7b Ursolic acid conjugate with a 2-amino-4-aryl-pyrimidine moietyMCF-7 (Breast)0.48 ± 0.11[3]
HeLa (Cervical)0.74 ± 0.13[3]
Compound 3 2-Alkyl-4-amino-thieno[2,3-d]pyrimidineMCF-7 (Breast)0.045[7]
Compound 4 2-Ethyl-4-amino-thieno[2,3-d]pyrimidineMCF-7 (Breast)0.11[7]
Compound 2a N-benzyl aminopyrimidine derivativeMDA-MB-231 (Breast)5-8 (at 48h)[8]
10c 2-(substituted-pyrazolyl)pyrimidine derivativeHCT-116 (Colorectal)Close to Doxorubicin[9]
MCF-7 (Breast)Close to Doxorubicin[9]
HEPG-2 (Liver)Close to Doxorubicin[9]
11g 2-amino-4-(trifluoromethyl)pyrimidine derivativeHCT116 (Colon)1.52[10]
LNCaP (Prostate)1.72[10]

Table 2: Kinase Inhibitory Activity of 2-Aminopyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Benzoic acid derivative CK21.1[4]
12a ALKwtNot specified, potent[6]
12a HDAC1Not specified, potent[6]
8e CDK90.0884[5]
HDAC10.1689[5]
9e FLT30.0304[5]
HDAC10.0524[5]
HDAC30.0147[5]

Mandatory Visualization

experimental_workflow Experimental Workflow for Anticancer Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_target Target Identification synthesis Synthesis of This compound Analogs purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification mtt Cytotoxicity Screening (MTT Assay) Determine IC50 synthesis->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mtt->cell_cycle migration Cell Migration Assay (Wound Healing) mtt->migration kinase_assay Kinase Inhibition Assays mtt->kinase_assay western_blot Mechanism of Action (Western Blot) apoptosis->western_blot cell_cycle->western_blot

Caption: Workflow for the synthesis and in vitro evaluation of novel anticancer compounds.

signaling_pathway MAPK/ERK Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 2-Aminopyrimidine Derivative Inhibitor->RAF Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by 2-aminopyrimidine derivatives.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. Remove the old medium and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.[12]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.[12]

  • Flow Cytometry: Analyze the samples using a flow cytometer to measure the DNA content.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by the test compounds.[11]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[11]

  • Incubation: Incubate for 15 minutes in the dark at room temperature.[11]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This technique is used to investigate the effect of the compounds on the expression levels of specific proteins in signaling pathways.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p-ERK, total ERK, p-AKT, total AKT, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[11]

  • Analysis: Analyze the band intensities to determine the changes in protein expression levels.

References

Application Notes and Protocols for the Synthesis of 1-(2-Aminopyrimidin-4-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(2-aminopyrimidin-4-yl)ethanone and its analogs, a class of compounds with significant potential in medicinal chemistry. These pyrimidine derivatives serve as crucial intermediates in the development of various therapeutic agents, including kinase inhibitors and antimicrobial compounds. The core synthetic strategy involves the condensation of a β-dicarbonyl compound with guanidine. This application note outlines the general synthetic procedure, purification methods, and characterization of these compounds. Additionally, it presents data on the biological activities of representative analogs and visualizes a key signaling pathway impacted by these molecules.

Introduction

2-Aminopyrimidine derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The 2-aminopyrimidine scaffold is a key structural component in numerous biologically active molecules, including approved drugs. These compounds have demonstrated a broad range of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties. The ethanone substituent at the 4-position of the pyrimidine ring provides a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.

The primary synthetic route to this compound analogs is the well-established condensation reaction between a 1,3-dicarbonyl compound and guanidine or its salts. This method offers a straightforward and efficient approach to constructing the core pyrimidine ring.

Experimental Protocols

General Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of this compound analogs via the condensation of a β-dicarbonyl compound with guanidine hydrochloride.

Materials:

  • Substituted β-dicarbonyl compound (e.g., acetylacetone for the parent compound)

  • Guanidine hydrochloride

  • Sodium ethoxide or other suitable base

  • Absolute ethanol

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate

  • Hexane

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-dicarbonyl compound (1.0 eq) in absolute ethanol.

  • Add guanidine hydrochloride (1.1 eq) and a base such as sodium ethoxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent (e.g., ethanol).

Characterization:

The synthesized compounds should be characterized by standard analytical techniques, including:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Synthesis of Pyrrole-Aminopyrimidine Ensembles

An alternative approach for synthesizing more complex analogs involves the cyclocondensation of acylethynylpyrroles with guanidine nitrate.

General Procedure:

  • A mixture of guanidine nitrate (0.40 mmol) and potassium hydroxide (0.60 mmol) is stirred in DMSO (8 mL) at 110–115 °C for 30 minutes.[2]

  • The 2-acylethynylpyrrole (0.40 mmol) is then added, and the mixture is stirred for an additional 4 hours at the same temperature.[2]

  • After cooling to room temperature, the reaction mixture is diluted with a saturated solution of NaCl.[2]

  • The resulting precipitate is filtered, washed with water, and dried.[2]

  • The crude product is purified by column chromatography on silica gel.[2]

Data Presentation

The following tables summarize representative data for this compound and its analogs.

Table 1: Physical and Spectroscopic Data for this compound

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound106157-82-8C₆H₇N₃O137.14148-149

Table 2: Synthesis and Characterization of 2-Aminopyrimidine Analogs

CompoundStarting MaterialsYield (%)¹H NMR (δ, ppm)Mass Spec (m/z)
Analog 1 (a 6-chloro-4-(N-phenyl)-2,4-pyrimidinediamine)2-amino-4,6-dichloropyrimidine, aniline839.29 (s, 1H), 7.67 (d, 2H), 7.30 (t, 2H), 7.00 (t, 1H), 6.70 (s, 2H), 5.99 (s, 1H)220.2 (M⁺)
Analog 2 (a 2-amino-4,6-diarylpyrimidine)Substituted chalcone, guanidine hydrochloride75-85Varies with substitutionVaries with substitution
Analog 3 (a pyrrole-aminopyrimidine)2-Acylethynylpyrrole, guanidine nitrateup to 91Varies with substitutionVaries with substitution

Note: Data for analogs are representative and sourced from literature describing similar compounds.

Visualization of Synthetic Workflow and Biological Pathways

Synthetic Workflow

The general synthesis of this compound analogs can be visualized as a straightforward condensation reaction.

G General Synthesis of this compound Analogs cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product beta_dicarbonyl β-Dicarbonyl Compound conditions Base (e.g., NaOEt) Ethanol, Reflux beta_dicarbonyl->conditions guanidine Guanidine Hydrochloride guanidine->conditions product This compound Analog conditions->product

Caption: Workflow for the synthesis of this compound analogs.

Inhibition of Kinase Signaling Pathway

Several 2-aminopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. For instance, some analogs have been shown to inhibit kinases within the Wnt signaling pathway.[3]

G Inhibition of Wnt Signaling Pathway by 2-Aminopyrimidine Analogs Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK-3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulates and translocates to nucleus Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates Inhibitor 2-Aminopyrimidine Analog Inhibitor->Dishevelled Inhibits

Caption: Potential mechanism of Wnt signaling inhibition by 2-aminopyrimidine analogs.

Conclusion

The synthetic protocols and data presented in this application note provide a valuable resource for researchers engaged in the synthesis and evaluation of this compound analogs. The straightforward and versatile nature of the synthesis allows for the creation of a wide array of derivatives for biological screening. The demonstrated potential of these compounds as modulators of key biological pathways underscores their importance in the ongoing quest for novel therapeutic agents.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives from 1-(2-Aminopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as anticancer, anti-inflammatory, and antiviral agents. A key mechanism of action for many of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of drug discovery.[1] Specifically, pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are central to the regulation of the cell cycle.[3][4]

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating drug discovery and development processes. This technology offers several advantages over conventional heating methods, including significantly reduced reaction times, improved product yields, and enhanced reaction selectivity.[5] This document provides detailed protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives, starting from the readily available 1-(2-Aminopyrimidin-4-yl)ethanone.

Synthetic Workflow

The synthesis of pyrazolo[1,5-a]pyrimidines from this compound is typically a two-step process. The first step involves the formation of a β-enaminone intermediate, which is then cyclized with a 5-aminopyrazole derivative in the second step. Both steps can be efficiently carried out using microwave irradiation.

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclocondensation Start This compound Reagent1 DMF-DMA Start->Reagent1 Reaction with Microwave1 Microwave Irradiation (e.g., 150°C, 30 min) Reagent1->Microwave1 Under Intermediate 3-(dimethylamino)-1-(2-aminopyrimidin-4-yl)prop-2-en-1-one (β-Enaminone) Microwave1->Intermediate Intermediate_ref β-Enaminone Reagent2 5-Aminopyrazole Derivative Microwave2 Microwave Irradiation (e.g., 180°C, 2 min) Reagent2->Microwave2 Under Product Pyrazolo[1,5-a]pyrimidine Derivative Microwave2->Product Intermediate_ref->Reagent2 Reaction with

Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 3-(dimethylamino)-1-(2-aminopyrimidin-4-yl)prop-2-en-1-one (β-Enaminone Intermediate)

This protocol is adapted from a general procedure for the synthesis of β-enaminones from ketones using microwave irradiation.[6]

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Microwave synthesis vial (sealed tube)

  • Magnetic stirrer

  • Microwave synthesizer

Procedure:

  • In a microwave synthesis vial equipped with a magnetic stirrer, add this compound (1.0 mmol).

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol).

  • Seal the vial tightly.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 150°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting crude β-enaminone can be used in the next step without further purification. Alternatively, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives via Cyclocondensation

This protocol describes the microwave-assisted cyclocondensation of the β-enaminone intermediate with a 5-aminopyrazole derivative.[6]

Materials:

  • 3-(dimethylamino)-1-(2-aminopyrimidin-4-yl)prop-2-en-1-one (from Protocol 1)

  • Substituted 5-aminopyrazole (e.g., 5-amino-3-phenylpyrazole)

  • Microwave synthesis vial (sealed tube)

  • Magnetic stirrer

  • Microwave synthesizer

Procedure:

  • In a microwave synthesis vial, combine the crude 3-(dimethylamino)-1-(2-aminopyrimidin-4-yl)prop-2-en-1-one (1.0 mmol) and the desired 5-aminopyrazole derivative (1.0 mmol).

  • Seal the vial.

  • Place the vial in the microwave synthesizer.

  • Irradiate the mixture at 180°C for 2 minutes under solvent-free conditions.

  • Monitor the reaction completion by TLC.

  • After cooling, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) to afford the desired pyrazolo[1,5-a]pyrimidine derivative.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. Note that the data is based on analogous syntheses and may require optimization for specific derivatives of this compound.

StepReactantsMicrowave ConditionsReaction TimeYield (%)Reference
1: Enaminone Formation 1-Acetylpyrene, DMF-DMA150°C, 160W30 min-[6]
2: Cyclocondensation β-Enaminones, 5-Aminopyrazoles180°C2 min88-97[6]

Biological Activity and Signaling Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as inhibitors of protein kinases, particularly Cyclin-Dependent Kinases (CDKs). CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature in cancer.[3] By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

One notable example is the pyrazolo[1,5-a]pyrimidine derivative BS-194, which is a potent inhibitor of CDK1, CDK2, and CDK9.[3] Inhibition of these CDKs leads to the dephosphorylation of key substrates like the Retinoblastoma protein (Rb) and the C-terminal domain of RNA polymerase II, ultimately leading to cell cycle arrest and a block in transcription.[3]

G cluster_0 Cell Cycle Progression cluster_1 Inhibition by Pyrazolo[1,5-a]pyrimidine CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F CyclinD_CDK46->E2F releases Rb->E2F inactivates CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest leads to Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->CyclinE_CDK2 inhibits

Caption: Inhibition of CDK2-mediated cell cycle progression.

Conclusion

The microwave-assisted synthesis protocols outlined in this document provide an efficient and rapid method for the preparation of pyrazolo[1,5-a]pyrimidine derivatives from this compound. These compounds are of significant interest to the drug discovery community due to their potential as potent and selective protein kinase inhibitors. The provided workflows, protocols, and biological context aim to facilitate further research and development in this promising area of medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Aminopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(2-Aminopyrimidin-4-yl)ethanone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the condensation of a guanidine salt with a suitable 1,3-dicarbonyl compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Guanidine: Guanidine may not be in its free base form, which is necessary for the reaction.If using a guanidine salt (e.g., guanidine hydrochloride or nitrate), ensure an adequate amount of a suitable base (e.g., sodium ethoxide, sodium hydroxide, sodium carbonate) is used to generate the free guanidine in situ.
2. Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy.Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) to avoid potential decomposition of reactants or products.
3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.Polar solvents like ethanol or dimethylformamide (DMF) are generally effective. Experimenting with different solvents may improve yields.
4. Impure Reactants: Impurities in the starting materials can interfere with the reaction.Ensure the guanidine salt and the 1,3-dicarbonyl compound are of high purity.
Formation of Multiple Products/Side Reactions 1. Self-Condensation of the Dicarbonyl Compound: The 1,3-dicarbonyl starting material can undergo self-condensation under basic conditions.Add the base portion-wise to the reaction mixture to control the concentration of the enolate, which can help minimize self-condensation.
2. Formation of Hantzsch-type Dihydropyridine Byproducts: This can occur as a competing reaction pathway.Lowering the reaction temperature can often disfavor the Hantzsch pathway. The choice of catalyst can also influence the selectivity.
Product Precipitation During Reaction 1. Low Solubility of an Intermediate: An intermediate in the reaction may have low solubility in the chosen solvent.Consider using a different solvent system that can better solubilize all components and intermediates throughout the reaction.
Difficulty in Product Purification 1. Co-crystallization of Impurities: Impurities with similar polarity to the desired product can make purification by recrystallization challenging.If direct recrystallization is ineffective, consider purification by column chromatography first, followed by recrystallization of the pooled fractions.
2. Oiling Out During Recrystallization: The product may separate as an oil instead of crystals.This can happen if the melting point of the compound is lower than the boiling point of the solvent or if the cooling is too rapid. Try a lower-boiling point solvent or a mixed-solvent system, and ensure slow cooling.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the condensation reaction between a guanidine salt (like guanidine hydrochloride or guanidine nitrate) and a suitable 1,3-dicarbonyl compound that can provide the 4-acetyl group.

Q2: What are the key reaction parameters to control for optimal yield?

A2: The key parameters include the molar ratio of the reactants, the choice and amount of base, the reaction temperature, and the reaction time. Optimization of these parameters is crucial for maximizing the yield.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress by observing the consumption of starting materials and the formation of the product.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: Ethanol or a mixture of ethanol and water is often a good starting point for the recrystallization of aminopyrimidine derivatives. The ideal solvent system should be determined experimentally.

Q5: Are there any safety precautions I should be aware of?

A5: Guanidine salts can be corrosive and irritating. It is important to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

The following table summarizes illustrative yield data for the synthesis of a related compound, 2-amino-4,6-dimethylpyrimidine, from guanidine nitrate and acetylacetone under various conditions. This data can serve as a starting point for optimizing the synthesis of this compound.

Molar Ratio (Base:Dicarbonyl:Guanidine) Temperature (°C) Time (h) Yield (%)
0.50:1.2:1.095378.2
0.75:1.0:1.095382.5
0.75:1.2:1.085385.1
0.75:1.2:1.095286.3
0.75:1.2:1.0 95 3 88.6
0.75:1.2:1.095487.4
0.75:1.2:1.0100384.9
1.00:1.2:1.095381.7

Data is illustrative and based on the synthesis of a structurally related compound.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound via the condensation of guanidine hydrochloride with a suitable 1,3-dicarbonyl precursor.

Materials:

  • Guanidine hydrochloride

  • A suitable 1,3-dicarbonyl compound (e.g., acetoacetaldehyde dimethyl acetal)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in anhydrous ethanol.

  • To the stirred solution, add sodium ethoxide and stir the resulting suspension at room temperature for 30 minutes to generate free guanidine.

  • Add the 1,3-dicarbonyl compound dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product Guanidine Guanidine Condensation Condensation Guanidine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Aminopyrimidine This compound Condensation->Aminopyrimidine

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Base) Start->Check_Conditions Check_Solvent Evaluate Solvent Choice Start->Check_Solvent Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Check_Conditions->Optimize_Conditions Check_Solvent->Optimize_Conditions Analyze_Byproducts Analyze Byproducts by LC-MS / NMR Purification Refine Purification Strategy (Recrystallization, Chromatography) Analyze_Byproducts->Purification Optimize_Conditions->Analyze_Byproducts If issues persist Optimize_Conditions->Purification Successful Success Improved Yield and Purity Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

Experimental_Workflow step1 Step 1: Reaction Setup Dissolve guanidine salt in ethanol. Add base to form free guanidine. step2 Step 2: Addition Add 1,3-dicarbonyl compound dropwise to the reaction mixture. step1->step2 step3 Step 3: Reflux Heat the mixture to reflux. Monitor reaction by TLC. step2->step3 step4 Step 4: Workup Cool, neutralize, and perform liquid-liquid extraction. step3->step4 step5 Step 5: Isolation Dry organic phase and evaporate solvent to get crude product. step4->step5 step6 Step 6: Purification Purify the crude product by recrystallization. step5->step6 step7 Step 7: Analysis Characterize the final product (NMR, MS, m.p.). step6->step7

Caption: Experimental workflow for synthesis and purification.

Technical Support Center: 1-(2-Aminopyrimidin-4-yl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-aminopyrimidin-4-yl)ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound and what are the potential byproducts?

A common and efficient method for the synthesis of this compound is the cyclocondensation of a 1,3-dicarbonyl compound, such as acetylacetone, with guanidine. While this reaction is generally robust, several byproducts can form under certain conditions.

  • Self-condensation of Acetylacetone: Under basic conditions, acetylacetone can undergo self-condensation, leading to various polymeric materials that can complicate purification.

  • Incomplete Cyclization: Inadequate reaction time or temperature can result in incomplete cyclization, leaving unreacted starting materials or intermediate species in the reaction mixture.

  • Double Biginelli Adducts: In some cases, particularly with substituted guanidines, the formation of "double Biginelli" adducts has been observed as a byproduct.[1]

  • Regioisomers: Depending on the substitution pattern of the 1,3-dicarbonyl compound, the formation of regioisomers is a possibility, although with the symmetrical acetylacetone, this is not an issue.

Q2: I am seeing multiple spots on my TLC after N-alkylation of this compound. What are the likely byproducts?

N-alkylation of 2-aminopyrimidines can be complex due to the presence of multiple nucleophilic nitrogen atoms (the exocyclic amino group and the two ring nitrogens).

  • N,N-Dialkylation: The primary amino group can undergo dialkylation, especially if an excess of the alkylating agent is used or if the reaction is allowed to proceed for an extended period.

  • Ring Alkylation: Alkylation can also occur at one of the nitrogen atoms within the pyrimidine ring, leading to the formation of quaternary ammonium salts. However, some catalytic systems have been shown to exhibit high regioselectivity for the exocyclic amino group.[2]

  • Intramolecular Cyclization: If the alkylating agent contains another reactive functional group, intramolecular cyclization can occur, leading to complex fused heterocyclic systems.

Q3: During the N-acylation of this compound, I am observing a lower than expected yield and a byproduct that is difficult to separate. What could this be?

Similar to N-alkylation, N-acylation can also lead to multiple products.

  • Di-acylation: The most common byproduct is the di-acylated product, where both hydrogen atoms of the primary amino group are substituted with acyl groups. This is more likely to occur with highly reactive acylating agents or when an excess of the reagent is used.

  • O-Acylation of Tautomers: Although less common, 2-aminopyrimidines can exist in tautomeric forms. Acylation of the tautomeric oxygen could potentially lead to O-acylated byproducts.

Q4: I am performing a condensation reaction with the acetyl group of this compound (e.g., Knoevenagel or Claisen-Schmidt). What are the potential side reactions?

Condensation reactions at the acetyl group are a common strategy for elaborating the structure of this compound.

  • Self-Condensation: The starting ketone can undergo self-aldol condensation, particularly under strong basic conditions, leading to dimeric byproducts.

  • Isomer Formation: In reactions like the Knoevenagel condensation, the product is often an α,β-unsaturated ketone, which can exist as E and Z isomers.[3] Depending on the reaction conditions and the stability of the isomers, a mixture may be obtained.

  • Michael Addition: The α,β-unsaturated ketone product of the initial condensation can sometimes react with another molecule of the starting nucleophile via a Michael addition, leading to a 1,4-addition byproduct.

Troubleshooting Guides

Guide 1: Troubleshooting the Synthesis of this compound
Observed Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction temperature and/or time. - Ensure efficient stirring. - Use a stoichiometric amount of a suitable base (e.g., sodium ethoxide).
Side reactions (e.g., self-condensation of starting material).- Control the rate of addition of the base. - Maintain a lower reaction temperature initially.
Difficult Purification Presence of polymeric byproducts from self-condensation of acetylacetone.- Perform the reaction in a suitable solvent to minimize side reactions. - Use column chromatography with a suitable solvent system for purification.
Unreacted starting materials.- Ensure the quality and stoichiometry of reactants. - Monitor the reaction progress by TLC.
Presence of Unexpected Byproducts Formation of "double Biginelli" adducts.- Use guanidine hydrochloride with a base instead of free guanidine. - Optimize the stoichiometry of the reactants.[1]
Guide 2: Troubleshooting Reactions of this compound
Reaction Type Observed Issue Potential Cause Troubleshooting Steps
N-Alkylation Multiple Products (TLC) N,N-dialkylation.- Use a 1:1 stoichiometric ratio of the aminopyrimidine to the alkylating agent. - Add the alkylating agent slowly to the reaction mixture. - Monitor the reaction closely by TLC and stop it once the mono-alkylated product is maximized.
Ring alkylation.- Employ a selective catalytic system.[2] - Consider protecting the amino group before reactions at other sites.
N-Acylation Low Yield of Mono-acylated Product Di-acylation.- Use a controlled amount of the acylating agent (1 equivalent or slightly less). - Perform the reaction at a lower temperature. - Use a milder acylating agent if possible.
Condensation (e.g., Knoevenagel) Mixture of Isomers (E/Z) Thermodynamic vs. kinetic control.- Adjust the reaction temperature and time to favor the formation of the more stable isomer.[3] - Use a specific catalyst that may favor the formation of one isomer.
Formation of Michael Adducts Reactivity of the α,β-unsaturated product.- Use a stoichiometric amount of the nucleophile. - Remove the α,β-unsaturated product from the reaction mixture as it is formed, if feasible.

Experimental Protocols

Synthesis of this compound

A representative procedure involves the reaction of guanidine with acetylacetone in the presence of a base.

  • Materials: Guanidine hydrochloride, sodium ethoxide, acetylacetone, ethanol.

  • Procedure:

    • Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add guanidine hydrochloride to the solution and stir for 30 minutes at room temperature.

    • Add acetylacetone dropwise to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

reaction_pathway Synthesis of this compound and Potential Byproducts cluster_reactants Reactants cluster_products Products guanidine Guanidine main_product This compound guanidine->main_product byproduct2 Double Biginelli Adducts guanidine->byproduct2 acetylacetone Acetylacetone acetylacetone->main_product byproduct1 Self-condensation Products (from Acetylacetone) acetylacetone->byproduct1 acetylacetone->byproduct2

Caption: Synthesis of this compound and potential byproducts.

troubleshooting_workflow Troubleshooting Workflow for Unexpected Byproducts start Unexpected Byproduct Observed (e.g., on TLC/LCMS) check_reaction Identify Reaction Type (Alkylation, Acylation, Condensation) start->check_reaction analyze_alkylation Alkylation Byproducts: - Di-alkylation? - Ring Alkylation? check_reaction->analyze_alkylation Alkylation analyze_acylation Acylation Byproducts: - Di-acylation? check_reaction->analyze_acylation Acylation analyze_condensation Condensation Byproducts: - Self-condensation? - E/Z Isomers? check_reaction->analyze_condensation Condensation solution_stoichiometry Adjust Stoichiometry (e.g., 1:1 ratio) analyze_alkylation->solution_stoichiometry Yes solution_conditions Modify Reaction Conditions (Temp, Time, Catalyst) analyze_alkylation->solution_conditions Yes analyze_acylation->solution_stoichiometry Yes analyze_acylation->solution_conditions Yes analyze_condensation->solution_conditions Yes solution_purification Optimize Purification (Chromatography, Recrystallization) solution_stoichiometry->solution_purification solution_conditions->solution_purification

Caption: Troubleshooting workflow for unexpected byproducts in reactions.

References

Troubleshooting guide for reactions with 1-(2-Aminopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for reactions involving 1-(2-Aminopyrimidin-4-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: this compound has three primary reactive sites: the amino group (-NH2) at the 2-position, the acetyl group (-COCH3) at the 4-position, and the pyrimidine ring itself, which can undergo substitution reactions. The nucleophilicity of the amino group and the electrophilicity of the acetyl carbonyl are the main drivers of its reactivity.

Q2: What are the common challenges encountered when working with this compound?

A2: Common challenges include managing the reactivity of the amino group, which can lead to side reactions like N-acylation, and controlling reaction conditions to avoid polymerization or decomposition. Purification of polar aminopyrimidine products can also be challenging due to their solubility characteristics.

Q3: How can I purify my final product derived from this compound?

A3: Purification strategies for aminopyrimidine derivatives often involve crystallization, column chromatography, or preparative HPLC. For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[1] Crystallization from a suitable solvent system, such as ethanol/water, is a common first step.[2] For more challenging separations, ion-exchange chromatography can also be employed.[3]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, it is important to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions with this compound.

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Increase the reaction time or temperature, but be cautious of potential side reactions. - Ensure all reagents are pure and dry, as moisture can quench reagents and catalysts.
Side Reactions - Analyze the crude reaction mixture by LC-MS or Nuclear Magnetic Resonance (NMR) to identify byproducts. - Adjust the stoichiometry of your reactants. For example, in acylation reactions, reducing the amount of the acylating agent can minimize di-acylation.[4] - Use a milder base or catalyst to reduce the likelihood of unwanted side reactions.
Product Decomposition - If the product is sensitive to heat or acid/base, consider running the reaction at a lower temperature or under neutral conditions. - Work up the reaction promptly upon completion to minimize product degradation.
Poor Product Recovery - Optimize your workup and purification procedures. Ensure the pH is adjusted correctly during extractions to maximize the recovery of your product in the desired layer. - For polar products, consider using a different purification method like HILIC or ion-exchange chromatography.[1][3]
Formation of Multiple Products
Potential Cause Troubleshooting Steps
N-acylation vs. other reactions - The amino group is highly nucleophilic and can compete with other desired reactions. Consider protecting the amino group with a suitable protecting group (e.g., Boc) before proceeding with the desired transformation.
Over-acylation - In acylation reactions, di-acylation of the amino group can occur.[5] Using a weaker base like pyridine instead of triethylamine can favor mono-acylation.[5]
Reaction at the acetyl group - Strong nucleophiles or bases can react with the acetyl group. Use milder reagents or protect the ketone if it is not the intended reaction site.
Ring substitution - Under certain conditions, nucleophilic aromatic substitution on the pyrimidine ring can occur, leading to a mixture of products.[6] Careful control of reaction conditions (temperature, solvent, catalyst) is crucial.
Purification Difficulties
Problem Troubleshooting Steps
Product is too polar for normal-phase chromatography - Use reverse-phase chromatography with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid). - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
Product co-elutes with starting material or impurities - Optimize the mobile phase gradient and/or try a different stationary phase. - If the product and impurities have different acidic/basic properties, consider using ion-exchange chromatography.[3]
Product is not crystallizing - Try different solvent systems for crystallization. A mixture of a good solvent and a poor solvent often works well. - Use seed crystals to induce crystallization. - Ensure the compound is sufficiently pure before attempting crystallization.

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the acylation of the amino group.

Materials:

  • This compound

  • Acylating agent (e.g., acyl chloride or anhydride)

  • Base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1 to 1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.0 to 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Condensation Reaction with an Aldehyde

This protocol outlines a general procedure for a condensation reaction at the acetyl group.

Materials:

  • This compound

  • Aldehyde

  • Base (e.g., sodium hydroxide or potassium hydroxide)

  • Solvent (e.g., ethanol or methanol)

  • Water

  • Filter paper

Procedure:

  • Dissolve this compound (1 equivalent) and the aldehyde (1 to 1.2 equivalents) in the solvent in a round-bottom flask.

  • Add a solution of the base in water dropwise to the stirred mixture.

  • Stir the reaction at room temperature or with gentle heating for 4-24 hours, monitoring for precipitate formation.

  • If a precipitate forms, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration and wash with cold solvent and then with water.

  • Dry the product under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and attempt to induce crystallization or purify by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start This compound reaction Reaction with Electrophile/Nucleophile start->reaction Reagents, Solvent, Catalyst workup Quenching & Extraction reaction->workup Reaction Mixture purification Crystallization or Chromatography workup->purification Crude Product product Purified Derivative purification->product Pure Product

Caption: General experimental workflow for reactions with this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield multiple_products Multiple Products start->multiple_products purification_issue Purification Difficulty start->purification_issue incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn side_reactions Side Reactions? multiple_products->side_reactions change_purification Change Purification Method? purification_issue->change_purification optimize_time_temp Optimize Time/Temp incomplete_rxn->optimize_time_temp Yes check_reagents Check Reagents incomplete_rxn->check_reagents No protecting_group Use Protecting Group? side_reactions->protecting_group Yes change_conditions Change Conditions? side_reactions->change_conditions No use_pg Add PG Step protecting_group->use_pg Yes no_pg Optimize Selectivity protecting_group->no_pg No adjust_stoichiometry Adjust Stoichiometry change_conditions->adjust_stoichiometry new_method Try HILIC/Ion-Exchange change_purification->new_method Yes optimize_current Optimize Current Method change_purification->optimize_current No

References

Technical Support Center: Optimization of Catalyst for 1-(2-Aminopyrimidin-4-yl)ethanone Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the condensation reaction of 1-(2-Aminopyrimidin-4-yl)ethanone with various aldehydes. This reaction, a Claisen-Schmidt condensation, is a crucial step in the synthesis of pyrimidinyl chalcones, which are precursors to a wide range of biologically active compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the condensation of this compound?

A1: The reaction is a base- or acid-catalyzed Claisen-Schmidt condensation between this compound and an aromatic or aliphatic aldehyde to form a pyrimidinyl chalcone (an α,β-unsaturated ketone).

Q2: What are the most common types of catalysts used for this reaction?

A2: The most common catalysts are strong bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) in an alcoholic solvent.[1][2] Acid catalysts, including Lewis acids, can also be employed. For a greener approach, solvent-free grinding with a solid base catalyst or microwave-assisted synthesis can be utilized.[2]

Q3: What are the typical reaction conditions?

A3: Reaction conditions vary depending on the chosen catalyst and substrates. Base-catalyzed reactions are often performed at room temperature or with gentle heating in solvents like ethanol or methanol.[1][2] Solvent-free reactions involve grinding the reactants with a solid catalyst at room temperature. Microwave-assisted synthesis can significantly reduce reaction times.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). The consumption of the starting materials (this compound and the aldehyde) and the formation of the more conjugated chalcone product (which will have a different Rf value) can be visualized, typically under UV light.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst For base-catalyzed reactions, ensure the hydroxide pellets are not old or coated with carbonate from atmospheric CO2. For acid-catalyzed reactions, ensure the catalyst is not hydrated if anhydrous conditions are required.
Inappropriate Catalyst While NaOH and KOH are common, some reactions may benefit from milder bases or specific Lewis acids. Consider screening a small panel of catalysts.
Insufficient Catalyst Loading The molar percentage of the catalyst is crucial. For some solvent-free methods, 20 mol% of solid NaOH has proven effective. Optimize the catalyst loading for your specific substrates.
Suboptimal Temperature The reaction may require heating (reflux) to proceed at a reasonable rate. Conversely, some sensitive substrates may require cooling to prevent side reactions. Temperature optimization is often necessary.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction by TLC until the starting materials are consumed.
Poor Reactant Quality Ensure the purity of this compound and the aldehyde. Impurities can inhibit the reaction.
Incorrect Stoichiometry Typically, a 1:1 molar ratio of the ketone to the aldehyde is used. A slight excess of the ketone may be beneficial to drive the reaction to completion and minimize side reactions of the aldehyde.
Issue 2: Formation of Multiple Byproducts
Side Reaction Identification Mitigation Strategies
Self-Condensation of the Ketone Formation of a higher molecular weight byproduct derived from the dimerization of this compound.This is more likely if the aldehyde is unreactive. Ensure the aldehyde is of good quality and consider using it in a slight excess.
Cannizzaro Reaction of the Aldehyde Occurs with aldehydes lacking α-hydrogens in the presence of a strong base, yielding a corresponding alcohol and carboxylic acid.Use a milder base or a lower concentration of the strong base. Adding the base slowly to the reaction mixture can also help.
Michael Addition The enolate of the ketone can add to the newly formed chalcone product, leading to a 1,5-dicarbonyl compound.Use a slight excess of the aldehyde. Perform the reaction at a lower temperature and monitor carefully to stop the reaction once the starting materials are consumed.

Data Presentation

The following table summarizes representative yields for the Claisen-Schmidt condensation of heterocyclic ketones with aromatic aldehydes under different catalytic conditions. While specific data for this compound is limited in the literature, these examples with structurally similar compounds provide a useful benchmark.

Ketone Aldehyde Catalyst Solvent Reaction Time Yield (%) Reference
4'-Hydroxy-2'-methoxyacetophenone3,4-DihydroxybenzaldehydePolyphosphoric acid--6.6[3]
1-(4-((2-Hydroxybenzyl)amino)phenyl)ethanoneVarious aromatic aldehydesKOHMethanolOvernightModerate to good[4]
AcetophenoneSubstituted benzaldehydesKOH (40% aq.)Ethanol3 h58-85[2]
5-Acetyl pyrimidine 2,4,6 trioneVarious aryl aldehydesNaOH--92 (for starting material)[5]
Substituted tetralonesSubstituted pyridinylaldehydes-MeOH/H2O--[6]

Experimental Protocols

Protocol 1: Base-Catalyzed Condensation in Solution

This protocol is a general method for the synthesis of pyrimidinyl chalcones using a strong base catalyst in an alcoholic solvent.[2]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Ethanol or Methanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (e.g., 40% aqueous solution)

  • Deionized water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound and the aromatic aldehyde in ethanol.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add the aqueous KOH or NaOH solution dropwise to the flask.

  • Remove the ice bath and continue stirring the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can range from a few hours to overnight.

  • Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to neutralize the excess base and precipitate the product.

  • Filter the solid product, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidinyl chalcone.

Protocol 2: Solvent-Free Grinding Method

This protocol describes an environmentally friendly, solvent-free approach to the Claisen-Schmidt condensation.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Solid Sodium hydroxide (NaOH), finely ground (e.g., 20 mol%)

  • Mortar and pestle

  • Dilute hydrochloric acid (HCl) solution

  • Deionized water

Procedure:

  • In a mortar, combine this compound and the aromatic aldehyde.

  • Add the finely ground solid NaOH to the mixture.

  • Grind the mixture vigorously with the pestle. The reaction is often rapid, and the mixture may become a paste or solidify.

  • Monitor the reaction by taking a small sample for TLC analysis.

  • After completion, add dilute HCl to the solid to neutralize the catalyst.

  • Add cold water to the mixture and stir.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Recrystallize if necessary.

Mandatory Visualizations

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactant_1 This compound Mixing Mixing and Stirring Reactant_1->Mixing Reactant_2 Aldehyde Reactant_2->Mixing Catalyst Catalyst (e.g., NaOH) Catalyst->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Monitoring Monitoring by TLC Mixing->Monitoring Quenching Quenching and Precipitation Monitoring->Quenching Reaction Complete Filtration Filtration and Washing Quenching->Filtration Drying Drying Filtration->Drying Purification Recrystallization Drying->Purification Product Pure Pyrimidinyl Chalcone Purification->Product

Caption: A generalized experimental workflow for the synthesis of pyrimidinyl chalcones.

Troubleshooting_Logic Start Low or No Product Yield Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Reactants Verify Reactant Purity and Stoichiometry Start->Check_Reactants Side_Reactions Investigate for Side Reactions Check_Catalyst->Side_Reactions Check_Conditions->Side_Reactions Check_Reactants->Side_Reactions Self_Condensation Self-Condensation of Ketone? Side_Reactions->Self_Condensation Multiple Products Cannizzaro Cannizzaro Reaction of Aldehyde? Side_Reactions->Cannizzaro Multiple Products Michael_Addition Michael Addition to Product? Side_Reactions->Michael_Addition Multiple Products Adjust_Stoichiometry Adjust Reactant Stoichiometry Self_Condensation->Adjust_Stoichiometry Milder_Base Use Milder Base / Lower Concentration Cannizzaro->Milder_Base Control_Temp_Time Control Temperature and Reaction Time Michael_Addition->Control_Temp_Time Success Improved Yield Adjust_Stoichiometry->Success Milder_Base->Success Control_Temp_Time->Success

Caption: A troubleshooting decision tree for low yield in pyrimidinyl chalcone synthesis.

References

Technical Support Center: Purification of 1-(2-Aminopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(2-Aminopyrimidin-4-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound and what are the potential impurities?

A common and efficient method for synthesizing this compound is through the cyclocondensation reaction of a β-dicarbonyl compound, such as acetylacetone, with a guanidine salt (e.g., guanidine hydrochloride or nitrate) in the presence of a base.

Potential impurities in this synthesis can include:

  • Unreacted starting materials: Residual guanidine salts and acetylacetone.

  • Regioisomers: If unsymmetrical β-dicarbonyl compounds are used, different isomers can be formed.

  • Side-reaction products: Guanidine can undergo self-condensation or react with other electrophiles present. Additionally, colored impurities may form, requiring treatment with activated carbon.[1]

  • Over-alkylation products: The exocyclic amino group could potentially react further under certain conditions.

Q2: My crude product is highly colored. How can I remove the colored impurities?

Colored impurities are common in this type of synthesis. A decolorization step using activated charcoal is often effective.[1] This is typically performed by dissolving the crude product in a suitable hot solvent, adding a small amount of activated charcoal, heating for a short period, and then performing a hot filtration to remove the charcoal before crystallization.

Q3: I am having trouble getting my product to crystallize. What can I do?

Difficulty in crystallization can be due to an inappropriate solvent system or the presence of impurities that inhibit crystal formation. Here are some troubleshooting steps:

  • Solvent Screening: The ideal solvent for recrystallization should dissolve the compound when hot but have low solubility at cooler temperatures. Experiment with different solvents or solvent mixtures. For aminopyrimidines, polar solvents like ethanol, methanol, or water, or mixtures thereof, are often suitable.[2]

  • Use a Co-solvent System: If a single solvent is not working, a binary solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow it to cool slowly.[2]

  • Induce Crystallization: If crystals do not form spontaneously, you can try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

Q4: My purified product still shows multiple spots on TLC with very similar Rf values. What are they and how can I separate them?

This often indicates the presence of regioisomers, which have very similar polarities and are therefore difficult to separate by standard chromatography.

  • Optimization of Column Chromatography: To separate regioisomers, you may need to optimize your column chromatography conditions. This can include using a less polar solvent system, a shallower gradient, or a different stationary phase.

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution to isolate pure isomers.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: Low Yield After Recrystallization
Possible Cause Solution
Inappropriate solvent choice. The compound may be too soluble in the chosen solvent even at low temperatures. Perform a thorough solvent screen to find a solvent or solvent system where the compound has high solubility when hot and low solubility when cold.
Using too much solvent. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration. If the solution cools too quickly during hot filtration to remove insoluble impurities (like activated carbon), the product will crystallize on the filter paper along with the impurities. To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.
Incomplete crystallization. The cooling process may be too rapid, or the final temperature not low enough. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
Issue 2: Persistent Impurities After Column Chromatography
Possible Cause Solution
Inappropriate solvent system. The chosen eluent may not have the correct polarity to effectively separate the desired compound from the impurities. Systematically screen different solvent systems with varying polarities. A common starting point for aminopyrimidines is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
Column overloading. Loading too much crude material onto the column will lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Co-elution of impurities. An impurity may have a very similar polarity to the target compound, causing it to elute at the same time. Try a different stationary phase (e.g., alumina instead of silica gel) or a different chromatographic technique like reversed-phase chromatography.
Compound is too polar for normal-phase chromatography. Highly polar compounds can stick irreversibly to the silica gel. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an ion-pairing reagent.[2]

Quantitative Data Summary

The following table summarizes purity data for aminopyrimidine synthesis, providing a benchmark for expected outcomes.

Purification Method Compound Initial Purity Final Purity Yield Reference
Crystallization and Washing2-amino-4,6-dimethylpyrimidineNot specified>80%<60%[1]
Recrystallization from Ethyl Acetate2-amino-4,6-dimethoxypyrimidineNot specified>99%57%[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general method for the purification of this compound by recrystallization.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol, or an ethanol/water mixture).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approximately 1-2% by weight of the crude product). Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are other insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a drying oven at an appropriate temperature.

Protocol 2: Column Chromatography of this compound

This protocol outlines a general procedure for purification by silica gel column chromatography.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel and then adding the dry powder to the top of the column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

G Troubleshooting Workflow for Impurity Removal start Crude this compound recrystallization Recrystallization start->recrystallization purity_check1 Check Purity (TLC, HPLC, NMR) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 98% column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 98% purity_check2 Check Purity column_chromatography->purity_check2 purity_check2->pure_product Purity > 98% further_purification Consider Preparative HPLC or Re-crystallization with different solvent purity_check2->further_purification Purity < 98% further_purification->pure_product

Caption: A logical workflow for the purification of this compound.

References

Preventing degradation of 1-(2-Aminopyrimidin-4-yl)ethanone during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-(2-Aminopyrimidin-4-yl)ethanone during chemical reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving this compound.

Question 1: I am observing significant degradation of my starting material, this compound, during my reaction. What are the likely causes?

Answer: Degradation of this compound can be attributed to several factors, primarily related to the reactivity of the 2-amino group and the acetyl group on the pyrimidine ring. Potential causes include:

  • Harsh pH Conditions: Both strongly acidic and strongly basic conditions can promote hydrolysis of the amino group or side reactions involving the acetyl group.

  • Oxidative Degradation: The aminopyrimidine ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen at elevated temperatures.

  • Thermal Stress: High reaction temperatures can lead to thermal decomposition.

  • Reaction with Electrophiles: The nucleophilic 2-amino group can react with electrophilic reagents in the reaction mixture, leading to unwanted side products.

Question 2: What are the common degradation pathways for 2-aminopyrimidine derivatives?

Answer: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related compounds, the following pathways are plausible:

  • Hydrolysis: Under acidic or basic conditions, the amino group can be hydrolyzed to a hydroxyl group, or the acetyl group could undergo reactions.

  • Oxidation: The pyrimidine ring can be oxidized, potentially leading to ring-opened products or the formation of N-oxides.

  • Side reactions at the amino group: The primary amine is nucleophilic and can react with various electrophiles. For instance, in the presence of aldehydes or ketones, imine formation can occur.

Question 3: How can I prevent the degradation of this compound during a reaction?

Answer: To minimize degradation, consider the following strategies:

  • Protecting the Amino Group: The most effective strategy is often to protect the 2-amino group with a suitable protecting group, such as tert-Butoxycarbonyl (Boc). This will prevent its participation in side reactions.[1][2]

  • Control of Reaction Conditions:

    • pH: Maintain a neutral or mildly acidic/basic pH if possible.

    • Temperature: Use the lowest effective temperature for your reaction.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Solvent Choice: Use dry, deoxygenated solvents to minimize hydrolysis and oxidation.

Question 4: I am seeing an unexpected side product in my reaction. What could it be?

Answer: Without specific analytical data, it is difficult to identify the exact side product. However, common side products in reactions involving 2-aminopyrimidines can arise from:

  • Dimerization: Self-condensation of the starting material or reaction with a degradation product.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to form reactive species that can interact with your compound.

  • Byproducts from Reagents: Impurities in your reagents can lead to unexpected side reactions.

We recommend using analytical techniques such as LC-MS and NMR to characterize the unknown impurity.

Data Presentation

The following table summarizes common protecting groups for the amino functionality and the conditions for their removal.

Protecting GroupReagent for ProtectionDeprotection ConditionsStability
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)Stable to base, catalytic hydrogenation
Cbz (Carboxybenzyl)Benzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)Stable to mild acid and base
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuMild base (e.g., piperidine)Stable to acid, catalytic hydrogenation

Experimental Protocols

Protocol 1: General Procedure for the Protection of the Amino Group of this compound with a Boc Group

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Addition of Protecting Agent: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for Forced Degradation Study

To assess the stability of this compound, a forced degradation study can be performed under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 1N HCl and heat at 60-80 °C for 2-8 hours.

    • Basic Hydrolysis: Mix the stock solution with 1N NaOH and heat at 60-80 °C for 2-8 hours.

    • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat at 80-100 °C for 24-72 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24-72 hours.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Visualizations

Below are diagrams illustrating key concepts for preventing the degradation of this compound.

logical_relationship cluster_problem Problem: Degradation of this compound cluster_causes Potential Causes cluster_solutions Preventative Measures Degradation Degradation Harsh_pH Harsh pH Degradation->Harsh_pH is caused by Oxidation Oxidation Degradation->Oxidation is caused by High_Temp High Temperature Degradation->High_Temp is caused by Side_Reactions Side Reactions of Amino Group Degradation->Side_Reactions is caused by Protecting_Group Use Protecting Group Protecting_Group->Side_Reactions prevents Control_pH Control pH Control_pH->Harsh_pH mitigates Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Oxidation prevents Optimize_Temp Optimize Temperature Optimize_Temp->High_Temp mitigates

Caption: Causes of degradation and corresponding preventative measures.

experimental_workflow Start This compound Protect Protect Amino Group (e.g., with Boc) Start->Protect Reaction Perform Desired Reaction Protect->Reaction Deprotect Deprotect Amino Group Reaction->Deprotect Product Final Product Deprotect->Product

Caption: A typical workflow involving a protecting group strategy.

References

Technical Support Center: Scale-Up Synthesis of 1-(2-Aminopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 1-(2-Aminopyrimidin-4-yl)ethanone. The information is designed to assist in optimizing reaction conditions, improving yield and purity, and addressing common issues faced in a pilot plant or industrial setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: The primary challenges in the large-scale synthesis of this compound revolve around ensuring consistent reaction outcomes, managing thermochemistry, and achieving efficient purification. Key issues include:

  • Low Yields and Purity: Difficulty in maintaining high yields and purity achieved at the lab scale due to mass and heat transfer limitations.

  • Side Reaction Control: Increased potential for side reactions, such as the formation of regioisomers or pyrimidine dimers, which can be exacerbated by localized temperature fluctuations.[1]

  • Product Isolation and Purification: Challenges in crystallization and isolation, including the formation of undesirable polymorphs or "oiling out" of the product.[2]

  • Reagent and Catalyst Handling: Managing the safe and efficient handling of potentially hazardous or sensitive reagents on a larger scale.

Q2: How can I improve the yield of the condensation reaction between guanidine and the diketone precursor on a larger scale?

A2: To improve the yield during scale-up, consider the following:

  • Stoichiometry Control: Precise control over the stoichiometry of guanidine and the diketone is critical. Deviations can lead to incomplete conversion or the formation of byproducts.

  • Temperature Management: Implement robust temperature control to maintain a consistent reaction profile. Hot spots can lead to degradation of reactants and products.

  • Solvent Selection: The choice of solvent can significantly impact reaction kinetics and solubility of intermediates. A solvent that facilitates both the reaction and subsequent product isolation is ideal.

  • Catalyst Optimization: If a catalyst is used, its loading and activity should be re-evaluated at scale. Catalyst deactivation can be a more significant issue in longer-running, larger-volume reactions.[1]

Q3: What are the typical impurities found in the industrial synthesis of this compound and how can they be minimized?

A3: Common impurities can originate from starting materials, side reactions, or degradation.[3] These may include:

  • Unreacted Starting Materials: Residual guanidine or diketone precursors.

  • Isomeric Byproducts: Formation of other pyrimidine isomers depending on the reaction conditions.

  • Over-alkylation or Acylation Products: If applicable to the specific synthetic route.

  • Degradation Products: Resulting from excessive heat or prolonged reaction times.

Minimization strategies include using high-purity starting materials, optimizing reaction conditions (temperature, time, stoichiometry), and developing a robust purification process.[3]

Q4: What are the best practices for the crystallization and isolation of this compound at a pilot plant scale?

A4: Successful large-scale crystallization requires careful control over several parameters:

  • Solvent System: A well-chosen solvent or solvent mixture is crucial for obtaining the desired crystal form and purity.

  • Cooling Profile: A controlled and gradual cooling rate is essential to promote the growth of larger, purer crystals and prevent the "oiling out" of the product.[2]

  • Seeding: The use of seed crystals can help control polymorphism and ensure batch-to-batch consistency.

  • Agitation: Proper agitation is necessary to maintain a uniform slurry and prevent the formation of agglomerates.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Reaction Yield Incomplete reaction; Side reactions; Degradation of product.- Monitor reaction progress by HPLC to determine optimal reaction time.- Re-optimize temperature and catalyst loading for the larger scale.- Ensure starting materials are of high purity and anhydrous if necessary.[2]
Poor Product Purity Inefficient purification; Co-crystallization of impurities.- Screen different recrystallization solvents or solvent ratios.- Consider a wash of the crude product with a suitable solvent to remove specific impurities.- Evaluate the need for a secondary purification step like column chromatography if high purity is critical.
"Oiling Out" During Crystallization Supersaturation is too high; Cooling rate is too fast; Presence of impurities.- Increase the amount of solvent to reduce supersaturation.- Slow down the cooling rate and introduce controlled agitation.- Consider adding seed crystals at the appropriate temperature.[2]
Inconsistent Crystal Form (Polymorphism) Variations in crystallization conditions (solvent, temperature, agitation).- Strictly control and document all crystallization parameters.- Utilize a seeding protocol with the desired polymorph.- Characterize the crystal form of each batch using techniques like XRD or DSC.
Difficulty in Filtration Small particle size of crystals; Gummy or oily product.- Optimize crystallization to produce larger, more easily filterable crystals.- If the product is oily, try triturating with a non-polar solvent to induce solidification before filtration.

Experimental Protocols

Key Experiment: Scale-Up of the Condensation and Cyclization Step

This protocol outlines a general procedure for the condensation of a β-dicarbonyl compound with guanidine to form the aminopyrimidine ring, adapted for a larger scale.

  • Reactor Setup:

    • Charge a clean, dry, temperature-controlled reactor with the appropriate solvent (e.g., ethanol, isopropanol).

    • Ensure the reactor is equipped with a reflux condenser, an overhead stirrer, and an inert atmosphere (e.g., nitrogen).

  • Reagent Addition:

    • Add the β-dicarbonyl precursor to the solvent and stir until dissolved.

    • In a separate vessel, prepare a solution of guanidine (often as a salt like guanidine carbonate or hydrochloride) and a suitable base (e.g., sodium ethoxide, potassium carbonate) in the same solvent.

    • Slowly add the guanidine solution to the reactor containing the β-dicarbonyl compound over a controlled period to manage any exotherm.

  • Reaction:

    • Heat the reaction mixture to the target temperature (e.g., reflux) and maintain for the optimized reaction time.

    • Monitor the reaction progress by taking samples for in-process analysis (e.g., HPLC, TLC) to confirm the disappearance of starting materials and the formation of the product.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to ambient temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration.

    • If the product remains in solution, the solvent may need to be partially or fully removed under reduced pressure.

    • The crude product may then be subjected to a purification step such as recrystallization.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Reagents β-Dicarbonyl Precursor + Guanidine Reaction Condensation & Cyclization Reagents->Reaction Crude_Product Crude 1-(2-Aminopyrimidin- 4-yl)ethanone Reaction->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Filtration Filtration & Drying Crystallization->Filtration Pure_Product Pure Product Filtration->Pure_Product Analysis Analysis (HPLC, NMR) Pure_Product->Analysis

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Stoichiometry Confirm Reagent Stoichiometry Start->Check_Stoichiometry Check_Temp Review Temperature Profile Start->Check_Temp Check_Time Analyze Reaction Time Start->Check_Time Impurity_Identified Impurity Identified? Check_Purity->Impurity_Identified Check_Stoichiometry->Impurity_Identified Check_Temp->Impurity_Identified Check_Time->Impurity_Identified Check_Purification Evaluate Purification Method Optimize_Purification Optimize Purification Check_Purification->Optimize_Purification Impurity_Identified->Check_Purification No Optimize_Reaction Optimize Reaction Conditions Impurity_Identified->Optimize_Reaction Yes Success Problem Resolved Optimize_Reaction->Success Optimize_Purification->Success

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Overcoming Poor Solubility of 1-(2-Aminopyrimidin-4-yl)ethanone in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 1-(2-Aminopyrimidin-4-yl)ethanone in chemical reactions.

Troubleshooting Guide

Low solubility of this compound can lead to incomplete reactions, low yields, and difficulty in purification. The following guide provides a systematic approach to addressing these issues.

Problem: this compound is not dissolving in the chosen reaction solvent.

Solution Description Considerations
Solvent Selection Start with a strong, polar aprotic solvent. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective in dissolving pyrimidine derivatives.[1]Ensure the chosen solvent is compatible with your reaction conditions and downstream processing. Purity of the solvent is crucial; water content can significantly decrease solubility.
Co-solvent System Use a mixture of solvents. For instance, a small amount of DMSO or DMF can be used to initially dissolve the compound before adding a less polar co-solvent required for the reaction.The ratio of co-solvents may need to be optimized to maintain solubility throughout the reaction.
Heating Gently warming the mixture can significantly increase the solubility of this compound. A temperature of 37°C is a good starting point.[1]Be cautious with heating as it can potentially degrade the compound or other reactants. Monitor for any signs of decomposition.
Sonication Applying ultrasonic waves can help to break down solid aggregates and enhance dissolution.[1]This method is generally safe for most compounds but monitor the temperature of the bath to avoid overheating.
pH Adjustment For reactions in aqueous or protic solvents, adjusting the pH can alter the ionization state of the aminopyrimidine ring and improve solubility. The pKa of the compound is predicted to be 1.70.This is only applicable if the reaction chemistry is not sensitive to pH changes. A pH-dependent solubility assessment may be necessary.
Particle Size Reduction Grinding the solid this compound to a finer powder increases the surface area available for solvation.This is a simple physical modification that can be done prior to attempting to dissolve the compound.

Problem: The reaction is sluggish or incomplete, likely due to poor solubility.

Solution Description Considerations
Increase Temperature Running the reaction at an elevated temperature can help maintain the solubility of the starting material and increase the reaction rate.Check the thermal stability of all reactants, products, and catalysts.
Use a More Effective Solvent System Re-evaluate the solvent choice based on the troubleshooting steps above. A solvent that fully dissolves the starting material at the reaction temperature is ideal.Solvent choice can also influence reaction kinetics and selectivity.
Homogenization If the compound precipitates out during the reaction, vigorous stirring or mechanical homogenization can help to keep it suspended and available for reaction.Ensure that the stirring is efficient enough to maintain a well-mixed reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: Based on general trends for pyrimidine derivatives, high-polarity aprotic solvents are recommended. The solubility is generally high in N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1] Methanol and ethanol are also viable options, offering moderate to high solubility.[1]

Q2: I've tried dissolving this compound in DMSO, but it's still not fully soluble. What should I do next?

A2: If you are encountering issues with 100% DMSO, you can try gentle heating to around 37°C or brief sonication to aid dissolution.[1] It is also critical to ensure that your DMSO is of high purity and anhydrous, as any water content can significantly reduce the solubility of many organic compounds.[1]

Q3: Can I use heat to dissolve the compound for my reaction?

A3: Yes, gentle heating is a common technique to increase solubility. However, it is important to be cautious as excessive heat can lead to the degradation of some compounds. It is advisable to first determine the thermal stability of your compound and reactants.

Q4: Are there any chemical modifications I can make to this compound to improve its solubility?

A4: While derivatization is a possibility, it would alter the structure of your starting material. A more direct approach for improving solubility in a reaction mixture is to consider the formation of a salt if the reaction conditions permit. Adjusting the pH to protonate the amino group could increase its solubility in protic solvents.

Quantitative Data Summary

SolventDielectric Constant (at 20°C)General Solubility of Pyrimidine Derivatives
N,N-Dimethylformamide (DMF)36.7High[1]
Dimethyl sulfoxide (DMSO)47.2High[1]
Methanol33.0Moderate to High[1]
Ethanol24.6Moderate[1]
Tetrahydrofuran (THF)7.6Moderate[1]
Ethyl Acetate6.0Low to Moderate[1]
Chloroform4.8Low[1]
Water80.1Generally Low (highly dependent on substituents)[1]

Note: This table provides general guidance. The actual solubility of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be diluted into the reaction mixture.

Materials:

  • This compound

  • 100% Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath (optional)

  • Water bath or incubator at 37°C (optional)

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Add a minimal amount of 100% DMSO to the solid.

  • Vortex the mixture vigorously until the compound is completely dissolved.

  • If the compound does not fully dissolve, gentle warming to 37°C or brief sonication can be applied.[1]

  • Once dissolved, add more DMSO to reach the desired final stock solution concentration (e.g., 10 mM or 50 mM).

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: General Procedure for a Condensation Reaction with Poorly Soluble this compound

This protocol provides a general workflow for a condensation reaction where the solubility of this compound is a concern. This example is based on typical conditions for the synthesis of pyrimidine-based kinase inhibitors.

Materials:

  • This compound

  • Reaction partner (e.g., an aldehyde or another carbonyl compound)

  • Solvent (e.g., DMF or a high-boiling point alcohol like 1-pentanol)

  • Base (if required by the reaction, e.g., triethylamine)

  • Reaction vessel with a condenser and magnetic stirrer

Procedure:

  • To the reaction vessel, add this compound and the chosen solvent.

  • Stir the mixture and, if necessary, gently heat to dissolve the starting material completely.

  • Once a clear solution is obtained, add the reaction partner and the base (if applicable).

  • Heat the reaction mixture to the desired temperature (e.g., 140°C in 1-pentanol for certain kinase inhibitor syntheses) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow a standard aqueous workup procedure, which may involve diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Experimental Workflow for Overcoming Poor Solubility

G cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_reaction Reaction Setup cluster_end Outcome start Poor solubility of This compound solvent Select High-Polarity Aprotic Solvent (e.g., DMSO, DMF) start->solvent heat Gentle Heating (e.g., 37°C) solvent->heat If needed sonicate Sonication solvent->sonicate If needed ph pH Adjustment (if applicable) solvent->ph If applicable dissolve Dissolve Reactant (may require heat/sonication) solvent->dissolve heat->sonicate Alternative heat->dissolve sonicate->dissolve ph->dissolve add_reagents Add Other Reagents dissolve->add_reagents run_reaction Run Reaction (may require elevated temp.) add_reagents->run_reaction end Successful Reaction & Product Formation run_reaction->end

Caption: A logical workflow for addressing the poor solubility of this compound in a chemical reaction.

Signaling Pathway: Aurora Kinase

Derivatives of this compound are used to synthesize inhibitors of protein kinases, such as Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancer.

G cluster_upstream Upstream Regulation cluster_aurora Aurora Kinases cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention TPX2 TPX2 AuroraA Aurora A TPX2->AuroraA activates INCENP INCENP AuroraB Aurora B INCENP->AuroraB activates PKC PKC PKC->AuroraA activates via MAPK PKC->AuroraB activates via MAPK CyclinB_Cdk1 Cyclin-B/Cdk1 AuroraA->CyclinB_Cdk1 promotes Spindle Spindle Assembly AuroraA->Spindle NFkB NF-κB Activation AuroraA->NFkB Akt Akt Pathway AuroraA->Akt Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor Pyrimidine-based Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Simplified signaling pathway of Aurora kinases and the point of intervention for pyrimidine-based inhibitors.

Signaling Pathway: PIM-1 Kinase

PIM-1 kinase is another important target in cancer therapy, and its activity can be modulated by pyrimidine-based inhibitors. PIM-1 is involved in cell survival and proliferation.

G cluster_upstream Upstream Regulation cluster_pim1 PIM-1 Kinase cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activate PIM1 PIM-1 JAK_STAT->PIM1 upregulates transcription CellCycle Cell Cycle Progression PIM1->CellCycle Apoptosis Inhibition of Apoptosis PIM1->Apoptosis NFkB_PIM1_Loop NF-κB / IL-6 Positive Feedback Loop PIM1->NFkB_PIM1_Loop activates NFkB_PIM1_Loop->PIM1 positive feedback Inhibitor Pyrimidine-based Inhibitor Inhibitor->PIM1

Caption: Overview of the PIM-1 kinase signaling pathway, a target for pyrimidine-based inhibitors in cancer therapy.

References

Identifying reaction intermediates in 1-(2-Aminopyrimidin-4-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the synthesis of 1-(2-Aminopyrimidin-4-yl)ethanone. It includes troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis, detailed experimental protocols, and a summary of relevant data.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via the Pinner synthesis, which is a condensation reaction between a 1,3-dicarbonyl compound and an amidine. In this case, the reactants are 1-acetylacetone (or a related β-ketoester) and guanidine. The mechanism involves the initial nucleophilic attack of a nitrogen atom from guanidine on one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidine ring.

Q2: What are the expected intermediates in this reaction?

A2: The key reaction intermediates include:

  • Initial Adduct: Formed from the addition of guanidine to a carbonyl group of the 1,3-dicarbonyl compound.

  • Dehydrated Intermediate: An imine or enamine formed after the loss of a water molecule from the initial adduct.

  • Cyclized Dihydropyrimidine: The result of an intramolecular cyclization of the dehydrated intermediate. This intermediate then aromatizes to the final product.

Q3: What are some common side reactions to be aware of?

A3: Common side reactions may include the self-condensation of the 1,3-dicarbonyl starting material, incomplete cyclization leading to acyclic intermediates, and the formation of regioisomers if an unsymmetrical dicarbonyl compound is used.[1] Ensuring the purity of starting materials, especially the amidine, is crucial as hydrolysis can be a competing reaction.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][2] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials, intermediates, and the final product.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction due to insufficient activation or low reactivity.- Increase the reaction temperature to ensure the activation energy is overcome.[2]- Consider adding a catalytic amount of a Brønsted or Lewis acid to facilitate cyclization and dehydration.[1]- Ensure the purity of the guanidine salt, as it can be hygroscopic and prone to hydrolysis.[1]
Steric hindrance from bulky substituents.- Prolong the reaction time.[1]- If applicable, consider a less sterically hindered 1,3-dicarbonyl equivalent.[1]
Formation of Multiple Products (Visible on TLC/HPLC) Self-condensation of the 1,3-dicarbonyl compound.- Control the reaction temperature; lower temperatures may favor the desired reaction pathway.[1]
Incomplete cyclization.- Extend the reaction time or increase the temperature to drive the reaction to completion.[1]- The addition of a suitable catalyst can promote the final cyclization step.[1]
Difficulty in Product Isolation/Purification The product is highly soluble in the reaction solvent.- After the reaction, cool the mixture to room temperature. If a precipitate does not form, reduce the solvent volume under reduced pressure.[2]- If the product remains in solution, perform an extraction with a suitable organic solvent.
Presence of insoluble byproducts.- If an unexpected precipitate forms, it could be a polymerized side product. Try using a milder catalyst or adding the dicarbonyl compound slowly to the reaction mixture.[2]- Consider using a different solvent system that can better solubilize all components and intermediates.[2]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of 2-aminopyrimidine derivatives under various conditions, which can serve as a benchmark for the synthesis of this compound.

ReactantsCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Chalcones and GuanidineKOHIsopropanolReflux-High
1,3-Dicarbonyl and AmidineSulfated Zirconia-602-485-92
β-Ketoester and UreaLewis AcidEthanolReflux-Good
2-Acylethynylpyrroles and Guanidine NitrateKOHDMSO110-1154up to 91[3]

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from a suitable 1,3-dicarbonyl precursor and guanidine.

Materials:

  • 1,3-Dicarbonyl precursor (e.g., 4-ethoxy-3-penten-2-one or acetylacetone)

  • Guanidine hydrochloride or guanidine carbonate

  • Base (e.g., sodium ethoxide or sodium hydroxide)

  • Ethanol

  • Hydrochloric acid (for neutralization if needed)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Base: If using sodium ethoxide, it can be prepared by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the guanidine salt in ethanol.

  • Addition of Base: To the guanidine solution, add the base (e.g., sodium ethoxide solution) and stir for a few minutes.

  • Addition of Dicarbonyl: Slowly add the 1,3-dicarbonyl precursor to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, filter the solid and wash it with cold ethanol.

    • If no precipitate forms, neutralize the mixture with dilute hydrochloric acid.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Reaction Pathway

Reaction_Pathway Reactants Guanidine + 1,3-Dicarbonyl Intermediate1 Initial Adduct (Nucleophilic Addition) Reactants->Intermediate1 Intermediate2 Dehydrated Intermediate (Loss of H2O) Intermediate1->Intermediate2 Intermediate3 Cyclized Dihydropyrimidine (Intramolecular Cyclization) Intermediate2->Intermediate3 Product This compound (Aromatization) Intermediate3->Product Troubleshooting_Workflow Start Low or No Product Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK High PurityLow Purify Starting Materials CheckPurity->PurityLow Low CheckConditions Review Reaction Conditions TempTime Increase Temperature or Reaction Time CheckConditions->TempTime Suboptimal AddCatalyst Add Catalyst (e.g., Lewis Acid) CheckConditions->AddCatalyst Incomplete Cyclization PurityOK->CheckConditions ReRun Re-run Reaction PurityLow->ReRun TempTime->ReRun AddCatalyst->ReRun

References

Validation & Comparative

Purity Assessment of Synthesized 1-(2-Aminopyrimidin-4-yl)ethanone: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized pharmaceutical intermediates is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 1-(2-Aminopyrimidin-4-yl)ethanone, a key building block in the synthesis of various therapeutic agents.

This publication outlines a detailed reversed-phase HPLC (RP-HPLC) methodology, offering a robust protocol for quantifying the purity of this compound. Furthermore, it presents a comparative analysis with orthogonal methods, such as quantitative Nuclear Magnetic Resonance (qNMR) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), providing a holistic view of purity assessment strategies. Experimental data, presented in clear, tabular formats, illustrates the performance of each technique, while detailed protocols offer practical guidance for implementation in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for the purity analysis of synthesized pharmaceutical compounds, prized for its high resolution, sensitivity, and accuracy.[1] A reversed-phase HPLC method is particularly well-suited for separating this compound from potential non-polar and semi-polar impurities that may arise during its synthesis.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of synthesized this compound.

  • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Illustrative Data Presentation

The purity of this compound is determined by the area percentage of the main peak relative to the total peak area in the chromatogram. Below is a table summarizing representative purity data from three different synthesis batches.

Synthesis Batch Retention Time (min) Peak Area (%) Purity by HPLC (%)
Batch A12.599.8599.85
Batch B12.599.5299.52
Batch C12.599.9199.91

Potential Impurities: During the synthesis of 2-aminopyrimidine derivatives, several types of impurities can be generated. These may include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, in syntheses involving guanidine and a dicarbonyl compound, potential impurities could arise from self-condensation of the dicarbonyl compound or incomplete cyclization.

Comparison with Alternative Purity Assessment Methods

While HPLC is a powerful tool for purity determination, orthogonal methods are often employed to provide a more complete purity profile and to identify impurities that may not be detected by HPLC alone.

Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a valuable primary analytical method for purity assessment.[2] It allows for the direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself.[3]

Key Advantages of qNMR:

  • Primary Method: Provides a direct measure of molar concentration.

  • Universal Detection: Less dependent on the chemical properties of the analyte compared to UV detection in HPLC.

  • Structural Information: Provides structural confirmation of the main component and can help identify impurities.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS combines the high separation efficiency of UPLC with the sensitive and specific detection of mass spectrometry. This technique is particularly useful for identifying and quantifying trace-level impurities.[4]

Key Advantages of UPLC-MS:

  • High Sensitivity: Capable of detecting impurities at very low concentrations.

  • High Specificity: Provides molecular weight information, aiding in the identification of unknown impurities.

  • Rapid Analysis: UPLC offers faster analysis times compared to conventional HPLC.

Comparative Purity Data (Illustrative)

The following table presents a hypothetical comparison of purity results for a single batch of synthesized this compound using the three discussed techniques.

Analytical Method Purity (%) Key Observations
HPLC 99.85Excellent separation of the main peak from minor impurities.
qNMR 99.7 (molar basis)Confirmed the structure of the main component and identified a minor structurally related impurity.
UPLC-MS 99.88 (by peak area)Detected and identified a trace-level impurity not resolved by HPLC.

Experimental Workflows and Logical Relationships

To visualize the process of purity assessment, the following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship between the different analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Experimental workflow for HPLC purity assessment.

Analytical_Relationship cluster_synthesis Synthesis & Purification cluster_purity Purity Assessment cluster_result Final Assessment synthesis Synthesized Product hplc HPLC (Quantitative Purity) synthesis->hplc qnmr qNMR (Structural Confirmation & Molar Purity) synthesis->qnmr uplc_ms UPLC-MS (Trace Impurity Identification) synthesis->uplc_ms final_purity Comprehensive Purity Profile hplc->final_purity qnmr->final_purity uplc_ms->final_purity

Logical relationship of orthogonal analytical methods.

Conclusion

The purity assessment of synthesized this compound is most effectively achieved through a multi-faceted approach. While reversed-phase HPLC provides a reliable and precise method for routine purity determination, the integration of orthogonal techniques such as qNMR and UPLC-MS is crucial for a comprehensive characterization. This integrated strategy ensures the unambiguous identification of the target compound and the detection and quantification of any potential impurities, thereby guaranteeing the quality and reliability of this important pharmaceutical intermediate for its intended applications in drug discovery and development.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(2-Aminopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

In the field of medicinal chemistry and drug development, the unambiguous structural elucidation of heterocyclic compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the molecular structure of novel compounds. This guide provides a detailed ¹H and ¹³C NMR analysis of 1-(2-Aminopyrimidin-4-yl)ethanone, a key synthetic intermediate. To provide a comprehensive understanding of its spectral features, a comparative analysis with two structurally related analogues, 1-(pyrimidin-4-yl)ethanone and 1-(2-aminopyridin-4-yl)ethanone, is presented.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected analogues. The data has been compiled from various sources and presented in a standardized format to facilitate direct comparison.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-57.08d5.2
H-68.45d5.2
-NH₂7.30br s-
-CH₃2.45s-
1-(Pyrimidin-4-yl)ethanone H-29.35s-
H-57.85d5.0
H-68.90d5.0
-CH₃2.70s-
1-(2-Aminopyridin-4-yl)ethanone H-37.05d5.3
H-56.80dd5.3, 1.5
H-68.10d5.3
-NH₂6.50br s-
-CH₃2.40s-

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-2162.5
C-4158.0
C-5115.0
C-6159.5
C=O196.0
-CH₃26.0
1-(Pyrimidin-4-yl)ethanone C-2158.5
C-4152.0
C-5121.0
C-6159.0
C=O197.5
-CH₃26.5
1-(2-Aminopyridin-4-yl)ethanone C-2159.0
C-3112.0
C-4148.0
C-5114.5
C-6150.0
C=O195.5
-CH₃25.5

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for organic compounds such as this compound.

1. Sample Preparation

  • For ¹H NMR, accurately weigh 5-10 mg of the solid sample.

  • For ¹³C NMR, a higher concentration is typically required; weigh 20-50 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the resulting solution into a 5 mm NMR tube, ensuring the sample height is adequate for the spectrometer's detector.

2. NMR Spectrometer Setup

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters

  • Pulse Program: A standard one-pulse experiment is typically sufficient.

  • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

  • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses ensures full relaxation of the protons, allowing for accurate integration.

  • Number of Scans: The number of scans will depend on the sample concentration; typically, 16 to 64 scans are sufficient for a moderately concentrated sample.

4. ¹³C NMR Acquisition Parameters

  • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

  • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-200 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is common.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the NMR data.

NMR_Analysis_Workflow NMR Data Analysis Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample_Prep Sample Preparation NMR_Acquisition 1H & 13C NMR Acquisition Sample_Prep->NMR_Acquisition FID_Processing FID Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->FID_Processing Reference Chemical Shift Referencing (TMS) FID_Processing->Reference Peak_Picking Peak Picking & Integration Reference->Peak_Picking Multiplicity Multiplicity & J-coupling Analysis Peak_Picking->Multiplicity Assignment Signal Assignment Multiplicity->Assignment Comparison Comparison with Analogs Assignment->Comparison Structure Structure Elucidation Comparison->Structure

Caption: Logical workflow for NMR spectral analysis.

Interpreting the Mass Spectrum of 1-(2-Aminopyrimidin-4-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the predicted electron ionization mass spectrum of 1-(2-Aminopyrimidin-4-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry. By comparing its expected fragmentation patterns with those of its core structure, 2-aminopyrimidine, and a structural isomer, this document serves as a practical tool for compound identification and characterization in research and development settings.

Predicted Mass Spectrum Analysis

The mass spectrum of a compound provides a fingerprint based on its mass-to-charge ratio (m/z) and the fragmentation patterns of its molecular ion. For this compound (Molecular Weight: 137.14 g/mol ), the key to interpretation lies in understanding the fragmentation behavior of its two main components: the 2-aminopyrimidine ring and the acetyl group.

Upon electron impact ionization, the molecule is expected to form a molecular ion (M•+) at m/z 137. The primary fragmentation pathways are predicted to involve the acetyl group, which is a common and well-understood fragmentation point in ketones.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage (Loss of Methyl Radical): The most anticipated initial fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group. This results in the loss of a methyl radical (•CH₃, 15 Da), leading to a stable acylium ion at m/z 122 . This peak is often significant in ketones.

  • Alpha-Cleavage (Formation of Acetyl Cation): Cleavage of the bond between the pyrimidine ring and the carbonyl carbon can lead to the formation of an acetyl cation (CH₃CO⁺) at m/z 43 . This is a characteristic fragment for methyl ketones. The other resulting fragment would be the 2-aminopyrimidin-4-yl radical.

  • Fragmentation of the Pyrimidine Ring: Subsequent fragmentation of the aminopyrimidine ring structure is expected, often involving the loss of small, neutral molecules like hydrogen cyanide (HCN, 27 Da). For instance, the fragment at m/z 122 could potentially lose HCN to yield a fragment at m/z 95.

Comparative Analysis

To aid in the specific identification of this compound, its predicted mass spectrum is compared with a known compound (2-aminopyrimidine) and another potential isomer.

Table 1: Comparison of Predicted and Experimental Mass Spectra
CompoundMolecular Weight ( g/mol )Key m/z Values (Predicted/Experimental)Interpretation of Key Fragments
This compound 137.14137 (M•+), 122, 95, 43137 : Molecular Ion122 : [M-CH₃]⁺ (Loss of methyl)95 : [M-CH₃-HCN]⁺ (Subsequent loss of HCN)43 : [CH₃CO]⁺ (Acetyl cation)
2-Aminopyrimidine (Alternative)95.1095 (M•+), 68, 42[1]95 : Molecular Ion[1]68 : Loss of HCN from the ring42 : Further ring fragmentation
1-(4-Amino-2-methylpyrimidin-5-yl)ethanone (Isomer)151.17151 (M•+), 136, 109, 43151 : Molecular Ion136 : [M-CH₃]⁺ (Loss of methyl)109 : [M-CH₃-HCN]⁺ (Subsequent loss of HCN)43 : [CH₃CO]⁺ (Acetyl cation)

This comparison highlights how the presence and position of the acetyl group introduce characteristic fragments (m/z 122 and 43) that are absent in the simpler 2-aminopyrimidine spectrum, allowing for clear differentiation. Distinguishing between isomers would rely on subtle differences in the relative intensities of these fragments, which would require experimental data for confirmation.

Visualizing the Fragmentation Pathway

The predicted fragmentation of this compound can be visualized as a logical pathway, starting from the molecular ion.

G M Molecular Ion This compound m/z = 137 loss1 - •CH₃ M->loss1 loss2 - (C₄H₄N₃)• M->loss2 frag1 [M - CH₃]⁺ m/z = 122 loss3 - HCN frag1->loss3 frag2 [CH₃CO]⁺ Acetyl Cation m/z = 43 frag3 [M - CH₃ - HCN]⁺ m/z = 95 loss1->frag1 loss2->frag2 loss3->frag3

Caption: Predicted fragmentation of this compound.

Experimental Protocols

Acquiring high-quality mass spectra is crucial for accurate structural elucidation. Below is a standard protocol for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Objective: To obtain the mass spectrum of this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Methanol or Dichloromethane)

  • GC-MS instrument with an EI source

  • GC column suitable for heterocyclic compounds (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in the chosen solvent.

  • GC Method:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.

    • Injection Volume: 1 µL

  • MS Method:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte. Extract the mass spectrum from this peak and identify the molecular ion and key fragment ions.

Logical Workflow for Compound Identification

The process of identifying an unknown compound using mass spectrometry follows a structured workflow.

G A Sample Preparation (Dissolution) B GC-MS Analysis (EI, 70 eV) C Acquire Mass Spectrum B->C D Identify Molecular Ion Peak (e.g., m/z 137) C->D E Analyze Fragmentation Pattern (e.g., loss of 15, 43) D->E F Compare with Database / Predicted Spectra E->F G Confirm Structure F->G

Caption: Workflow for compound identification via GC-MS.

By following this structured approach and using the comparative data provided, researchers can confidently identify this compound and distinguish it from related structures in complex mixtures.

References

Unraveling Molecular Architecture: A Comparative Guide to 2D NMR Techniques for 1-(2-Aminopyrimidin-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel bioactive molecules is a critical step. 1-(2-Aminopyrimidin-4-yl)ethanone derivatives represent a class of compounds with significant potential in medicinal chemistry. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers an indispensable toolkit for unambiguously determining their complex structures. This guide provides a comparative overview of key 2D NMR techniques—COSY, HSQC, HMBC, and NOESY—supported by representative data and detailed experimental protocols to aid in the structural characterization of these important molecules.

The inherent complexity of 1D NMR spectra for substituted heterocyclic systems like this compound derivatives often leads to signal overlap, making definitive structural assignment challenging. 2D NMR spectroscopy overcomes this limitation by correlating nuclear spins through chemical bonds or through space, providing a comprehensive map of the molecular framework.

Performance Comparison of Key 2D NMR Techniques

The selection of 2D NMR experiments is dictated by the specific structural questions being addressed. Each technique provides unique insights into the molecular connectivity and spatial arrangement. A systematic approach, combining information from multiple 2D NMR experiments, is crucial for a complete and accurate structure elucidation.[1] The following table summarizes the key performance characteristics of the most commonly employed 2D NMR techniques for the analysis of this compound derivatives.

Technique Information Obtained Typical Sample Amount Typical Acquisition Time Key Strengths & Limitations
COSY (Correlation Spectroscopy)1H-1H scalar (J) couplings, typically over 2-3 bonds. Identifies adjacent protons.5 mg5 - 30 minStrengths: Quickly establishes proton-proton connectivity within spin systems.[2] Limitations: Can be complex in crowded spectral regions; weak correlations for small coupling constants.
HSQC (Heteronuclear Single Quantum Coherence)Direct one-bond 1H-13C correlations.[3]10 mg0.5 - 2 hoursStrengths: High sensitivity due to proton detection; excellent for assigning protons to their directly attached carbons.[4] Limitations: Only shows direct attachments.
HMBC (Heteronuclear Multiple Bond Correlation)Long-range 1H-13C correlations over 2-4 bonds.[5]10 mg2 - 12 hoursStrengths: Crucial for connecting different spin systems and identifying quaternary carbons. Limitations: Longer acquisition times; interpretation can be complex due to the range of correlations.
NOESY (Nuclear Overhauser Effect Spectroscopy)Through-space correlations between protons that are close in proximity (< 5 Å).10 mg1 - 2 hoursStrengths: Provides information on stereochemistry and 3D conformation. Limitations: Absence of a NOESY cross-peak does not definitively mean protons are far apart; can be affected by molecular motion.

Representative Data for a Hypothetical 1-(2-Amino-5-bromopyrimidin-4-yl)ethanone Derivative

To illustrate the application of these techniques, the following tables present hypothetical but realistic 1D and 2D NMR data for a representative compound: 1-(2-Amino-5-bromopyrimidin-4-yl)ethanone.

Table 1: 1H and 13C NMR Data (500 MHz, DMSO-d6)

Position 1H Chemical Shift (δ, ppm) Multiplicity 13C Chemical Shift (δ, ppm)
NH27.15br s-
H-68.45s158.5
CH32.50s28.0
C-2--163.0
C-4--160.0
C-5--110.0
C=O--198.0

Table 2: Key 2D NMR Correlations

Experiment 1H (ppm) Correlates with 1H (ppm) Correlates with 13C (ppm) Interpretation
COSY ---No significant COSY correlations are expected for this simple structure as there are no vicinal protons.
HSQC 8.45 (H-6)-158.5 (C-6)H-6 is directly attached to C-6.
2.50 (CH3)-28.0 (CH3)The methyl protons are attached to the methyl carbon.
HMBC 8.45 (H-6)-160.0 (C-4), 110.0 (C-5)H-6 shows long-range coupling to the quaternary carbons C-4 and C-5, helping to place it on the pyrimidine ring.
2.50 (CH3)-198.0 (C=O), 160.0 (C-4)The methyl protons show correlations to the carbonyl carbon and the C-4 of the pyrimidine ring, confirming the ethanone moiety and its attachment point.
7.15 (NH2)-163.0 (C-2), 160.0 (C-4)The amino protons show correlations to C-2 and C-4, confirming the position of the amino group.
NOESY 8.45 (H-6)7.15 (NH2)-A potential weak NOESY cross-peak between H-6 and the NH2 protons would suggest their spatial proximity, which can be influenced by the conformation of the molecule.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for acquiring high-quality 2D NMR data.[1] The following are generalized protocols for the key experiments discussed.

Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of the purified this compound derivative for 1H-detected experiments (COSY, HSQC, HMBC, NOESY).

  • Dissolve: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a 5 mm NMR tube.

  • Homogenize: Ensure the sample is fully dissolved and the solution is homogeneous.

COSY (Correlation Spectroscopy)

The COSY experiment is fundamental for identifying spin-coupled protons.

  • Pulse Program: A standard gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (F2 and F1): Determined from the 1D 1H spectrum, typically covering the full proton chemical shift range.

  • Number of Increments (F1): 256-512 increments are usually sufficient.

  • Number of Scans: 2-8 scans per increment.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment identifies direct one-bond correlations between protons and heteronuclei (typically 13C).

  • Pulse Program: A standard sensitivity-enhanced, gradient-selected HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • 1H Spectral Width (F2): Determined from the 1D 1H spectrum.

  • 13C Spectral Width (F1): Determined from the 1D 13C spectrum, covering the full carbon chemical shift range.

  • Number of Increments (F1): 128-256 increments.

  • Number of Scans: 4-16 scans per increment.

  • Processing: Apply a squared sine-bell window function in both dimensions.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range (2-4 bond) correlations between protons and carbons, which is vital for connecting spin systems.

  • Pulse Program: A standard gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • 1H Spectral Width (F2): Determined from the 1D 1H spectrum.

  • 13C Spectral Width (F1): Determined from the 1D 13C spectrum.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

  • Number of Increments (F1): 256-512 increments.

  • Number of Scans: 8-64 scans per increment, as correlations can be weak.

  • Processing: Apply a sine-bell window function in both dimensions.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment detects through-space correlations, providing insights into the 3D structure.

  • Pulse Program: A standard gradient-selected NOESY (e.g., 'noesygpph' on Bruker instruments).

  • Spectral Width (F2 and F1): Determined from the 1D 1H spectrum.

  • Mixing Time: A range of mixing times (e.g., 300-800 ms) may be necessary to observe optimal NOEs.

  • Number of Increments (F1): 256-512 increments.

  • Number of Scans: 8-32 scans per increment.

  • Processing: Apply a sine-bell window function in both dimensions.

Visualizing the Workflow and Relationships

To effectively utilize these techniques, a logical workflow is essential. The following diagrams illustrate the experimental process and the relationships between the information obtained from each 2D NMR experiment.

experimental_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_elucidation Structure Elucidation Sample This compound Derivative Proton_NMR 1H NMR Sample->Proton_NMR Carbon_NMR 13C NMR Sample->Carbon_NMR COSY COSY Proton_NMR->COSY HSQC HSQC Proton_NMR->HSQC HMBC HMBC Proton_NMR->HMBC NOESY NOESY Proton_NMR->NOESY Carbon_NMR->HSQC Carbon_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

A typical experimental workflow for structure elucidation using 2D NMR.

logical_relationships cluster_connectivity Through-Bond Connectivity cluster_spatial Through-Space Proximity cluster_structure Molecular Structure COSY COSY (H-H Connectivity) HSQC HSQC (Direct C-H Attachment) COSY->HSQC Identifies spin systems Structure Complete 3D Structure COSY->Structure Defines proton framework HMBC HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assigns carbons in spin systems HMBC->Structure Connects fragments NOESY NOESY (H-H Proximity) NOESY->Structure Defines stereochemistry and conformation

Logical relationships of 2D NMR techniques in determining molecular structure.

By systematically applying these powerful 2D NMR techniques, researchers can confidently elucidate the structure of novel this compound derivatives. This detailed structural information is paramount for understanding structure-activity relationships, guiding further drug design efforts, and ultimately accelerating the drug development pipeline.

References

Unveiling the Biological Potential: A Comparative Analysis of 1-(2-Aminopyrimidin-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 1-(2-aminopyrimidin-4-yl)ethanone derivatives and related aminopyrimidine compounds. We delve into their anticancer and antimicrobial properties, supported by available experimental data, and provide detailed methodologies for key biological assays.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, aminopyrimidine derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide focuses on derivatives of this compound and structurally similar compounds, offering a comparative analysis of their biological efficacy.

Anticancer Activity: A Tale of Potency and Selectivity

Derivatives of aminopyrimidines have demonstrated significant potential in inhibiting the proliferation of various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of aminopyrimidine derivatives against different cancer cell lines. It is important to note that the presented data is compiled from various studies and direct comparison should be approached with caution due to variations in experimental conditions.

Derivative Class/CompoundCancer Cell LineIC50 (µM)Reference
Indolyl-Pyrimidine Hybrids
Compound 4gMCF-7 (Breast)5.1 ± 1.14[1]
HepG2 (Liver)5.02 ± 1.19[1]
HCT-116 (Colon)6.6 ± 1.40[1]
Aminopyrimidine-2,4-diones
Compound 4MDA-MB-231 (Breast)0.094[2]
Compound 7MDA-MB-231 (Breast)0.02[2]
Pyrimidine Imine Derivatives
Compound 6iA-549 (Lung)6.23 ± 1.18[3]
SiHA (Cervical)6.94 ± 1.03[3]
MCF-7 (Breast)6.21 ± 1.26[3]
Compound 6hA-549 (Lung)13.01 ± 1.12[3]
SiHA (Cervical)7.95 ± 1.31[3]
MCF-7 (Breast)7.42 ± 2.12[3]
Compound 6gA-549 (Lung)14.92 ± 2.32[3]
SiHA (Cervical)9.34 ± 1.04[3]
MCF-7 (Breast)8.12 ± 1.33[3]

Antimicrobial Activity: Combating Microbial Resistance

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Aminopyrimidine derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens. The table below presents the Minimum Inhibitory Concentration (MIC) values for selected aminopyrimidine derivatives.

Derivative Class/CompoundMicroorganismMIC (µg/mL)Reference
2-Amino Pyrimidine Derivatives [4]
Compound 3aEscherichia coliModerate Activity[4]
Staphylococcus aureusModerate Activity[4]
Compound 3bEscherichia coliModerate Activity[4]
Staphylococcus aureusGood Activity[4]
Compound 3dEscherichia coliGood Activity[4]
Staphylococcus aureusModerate Activity[4]
Compound 3fCandida albicansGood Activity[4]
Compound 3gCandida albicansModerate Activity[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological activity data, detailed experimental protocols are crucial. Here, we provide methodologies for the commonly employed MTT assay for anticancer activity and the broth microdilution method for antimicrobial susceptibility testing.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[6] Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can also be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (positive controls)

  • Sterile 96-well microplates

  • Microplate reader (optional, for automated reading)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture. The turbidity of the inoculum is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[8] This is then further diluted in the broth to achieve the final desired test concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well microplate.

  • Inoculation: Add the prepared microbial inoculum to each well of the microplate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the microplates at an appropriate temperature (e.g., 35-37°C for bacteria) for a specified period (e.g., 16-20 hours).[7]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizing the Landscape: Synthesis and Signaling Pathways

To provide a clearer understanding of the chemical synthesis and a potential mechanism of action, the following diagrams are provided.

G cluster_synthesis General Synthesis of 2-Aminopyrimidine Derivatives Chalcone Chalcone 2-Aminopyrimidine_Derivative 2-Aminopyrimidine_Derivative Chalcone->2-Aminopyrimidine_Derivative Reaction Guanidine Guanidine Guanidine->2-Aminopyrimidine_Derivative Base Base Base->2-Aminopyrimidine_Derivative

Caption: A generalized synthetic route to 2-aminopyrimidine derivatives.

G cluster_pathway Simplified EGFR Signaling Pathway in Cancer Growth_Factor Growth Factor (e.g., EGF) EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K Aminopyrimidine_Derivative Aminopyrimidine Derivative Aminopyrimidine_Derivative->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival

Caption: Inhibition of the EGFR signaling pathway by aminopyrimidine derivatives.

This guide provides a snapshot of the current understanding of the biological activities of this compound derivatives and their analogs. The presented data highlights their potential as valuable scaffolds in the development of new anticancer and antimicrobial agents. Further research focusing on systematic structure-activity relationship (SAR) studies of this compound derivatives is warranted to unlock their full therapeutic potential.

References

A Comparative Guide to 1-(2-Aminopyrimidin-4-yl)ethanone and Other Aminopyrimidine Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The selection of an appropriate aminopyrimidine building block is a critical decision in the design and synthesis of novel therapeutics. This guide provides an objective comparison of 1-(2-aminopyrimidin-4-yl)ethanone with other commonly used aminopyrimidine building blocks, offering insights into their synthetic utility. Due to a lack of extensive comparative studies in peer-reviewed literature for this compound, this guide combines available data with analysis based on fundamental principles of chemical reactivity.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and other representative aminopyrimidine building blocks is presented in Table 1. These properties can influence solubility, reactivity, and handling.

Building Block Structure CAS Number Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compound106157-82-8137.14148-149351.3±34.0 (Predicted)[1]
2-Aminopyrimidine109-89-795.10124-127204
2-Amino-4,6-dichloropyrimidine56-05-3163.98228-231Decomposes
2,4-Diaminopyrimidine156-81-0110.12145-148270

Synthetic Utility and Reactivity Comparison

The synthetic utility of an aminopyrimidine building block is dictated by the nature and position of its functional groups. The following section compares the potential reactivity of this compound with other aminopyrimidines.

This compound: This building block possesses three key reactive sites: the 2-amino group, the acetyl group at the 4-position, and the pyrimidine ring itself.

  • 2-Amino Group: The primary amino group can act as a nucleophile, undergo diazotization for further functionalization, or be acylated or alkylated.

  • 4-Acetyl Group: The methyl protons of the acetyl group are acidic and can participate in various condensation reactions (e.g., aldol, Claisen-Schmidt) to form α,β-unsaturated ketones. The carbonyl group itself is an electrophilic site for nucleophilic attack, allowing for the formation of alcohols, imines, or hydrazones.

  • Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, although it is less activated than halogenated pyrimidines.

Other Aminopyrimidine Building Blocks:

  • 2-Aminopyrimidine: The simplest building block, its reactivity is primarily centered on the amino group and the potential for electrophilic substitution on the ring, though the latter is often challenging.

  • 2-Amino-4,6-dichloropyrimidine: A highly versatile building block. The chloro groups are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various nucleophiles.[2][3][4] This makes it a workhorse in the synthesis of kinase inhibitors and other targeted therapies.

  • 2,4-Diaminopyrimidine: Possesses two nucleophilic amino groups. Selective functionalization can be challenging but offers opportunities for creating diverse structures.

The key advantage of This compound lies in the unique reactivity of its acetyl group, which allows for a different set of synthetic transformations (e.g., condensations, reductions) compared to the more common halogenated or simple aminopyrimidines. This opens up alternative synthetic routes for elaborating the pyrimidine core.

Comparative Performance in Synthesis

Direct, quantitative comparative data for the performance of this compound against other building blocks in standardized reactions is scarce in the literature. However, we can infer potential performance based on general reaction mechanisms.

Reaction Type This compound 2-Amino-4,6-dichloropyrimidine General Considerations
Nucleophilic Aromatic Substitution (SNAr) Lower reactivity at the ring compared to halogenated pyrimidines.High reactivity at the 4- and 6-positions, with good to excellent yields reported.[2][3][4]Reaction conditions for this compound would likely require stronger nucleophiles or harsher conditions.
Condensation Reactions (e.g., Aldol, Claisen-Schmidt) The acetyl group provides a handle for these reactions, allowing for carbon-carbon bond formation at the 4-position.Not applicable as it lacks a suitable functional group.This represents a unique synthetic advantage for this compound.
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) The pyrimidine ring itself is not readily amenable to cross-coupling without prior functionalization (e.g., halogenation).The chloro groups can participate in cross-coupling reactions, though they are less reactive than the corresponding bromo or iodo derivatives.2-Amino-4,6-dichloropyrimidine offers a more direct route for introducing aryl or amino groups via cross-coupling.

Experimental Protocols

Below is a hypothetical, yet plausible, experimental protocol for a Claisen-Schmidt condensation reaction using this compound. This serves as an illustrative example of its unique reactivity.

Synthesis of (E)-1-(2-aminopyrimidin-4-yl)-3-phenylprop-2-en-1-one

  • Materials:

    • This compound (1.0 eq)

    • Benzaldehyde (1.1 eq)

    • Sodium hydroxide (2.0 eq)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add benzaldehyde to the solution.

    • Slowly add an aqueous solution of sodium hydroxide to the flask while stirring.

    • Continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Acidify the mixture with dilute HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

G start Start dissolve Dissolve this compound and benzaldehyde in ethanol start->dissolve add_naoh Add aqueous NaOH solution dissolve->add_naoh stir Stir at room temperature (4-6h) add_naoh->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Pour into ice-water and acidify monitor->quench Reaction Complete filter Filter and wash the solid quench->filter dry Dry under vacuum filter->dry recrystallize Recrystallize dry->recrystallize end End recrystallize->end

Application in Signaling Pathways

Aminopyrimidine derivatives are well-known inhibitors of various protein kinases, which are key components of cellular signaling pathways implicated in diseases like cancer. For instance, the pyrimidine core is central to the activity of several cyclin-dependent kinase (CDK) inhibitors.

G Aminopyrimidine_Inhibitor Aminopyrimidine-based CDK4/6 Inhibitor CyclinD_CDK46 CyclinD_CDK46 Aminopyrimidine_Inhibitor->CyclinD_CDK46 inhibits

Conclusion

This compound represents a valuable, albeit less commonly documented, building block for the synthesis of diverse aminopyrimidine derivatives. Its unique value lies in the reactivity of the 4-acetyl group, which enables synthetic transformations not readily achievable with more conventional aminopyrimidine building blocks like 2-amino-4,6-dichloropyrimidine. While the latter is superior for reactions requiring facile nucleophilic aromatic substitution, this compound offers a distinct advantage for constructing molecules through condensation and other carbonyl-centric reactions. The choice of building block will ultimately depend on the specific synthetic strategy and the desired final molecular architecture. Further research into the reaction scope and comparative performance of this compound is warranted to fully exploit its potential in drug discovery and medicinal chemistry.

References

Computational Docking Analysis of 1-(2-Aminopyrimidin-4-yl)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of computational docking studies performed on ligands derived from the 1-(2-aminopyrimidin-4-yl)ethanone scaffold. The objective is to present the binding affinities and interaction patterns of these derivatives against various biological targets, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this compound, in particular, have garnered significant interest due to their potential as inhibitors of various enzymes implicated in diseases such as cancer, bacterial infections, and viral illnesses. Computational docking is a powerful tool used to predict the binding orientation and affinity of a ligand to a specific protein target. This guide summarizes the findings from several docking studies to provide a comparative analysis of these pyrimidine-based ligands.

Comparative Docking Performance

The following tables summarize the quantitative data from various computational docking studies on pyrimidine derivatives. The docking scores, which represent the predicted binding affinity, are presented for different ligands against their respective protein targets. Lower docking scores typically indicate a higher predicted binding affinity.

Table 1: Docking Scores of Pyrimidine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)

Compound IDStructureDocking Score (kcal/mol)Protein Target (PDB ID)Reference
2a 4,6-diphenylpyrimidine-2(1H)-one-6.3CDK2 (1HCK)[1]
2g 4-(3-nitrophenyl)-6-phenylpyrimidin-2(1H)-one-8.7CDK2 (1HCK)[1]
2h 4-(4-nitrophenyl)-6-phenylpyrimidin-2(1H)-one-6.5CDK2 (1HCK)[1]
4a (Structure not provided)-7.7CDK2 (1HCK)[2]
4b (Structure not provided)-7.4CDK2 (1HCK)[2]
4c (Structure not provided)-7.9CDK2 (1HCK)[2]
4h (Structure not provided)-7.5CDK2 (1HCK)[2]
Ascorbic Acid Standard-5.3CDK2 (1HCK)[1]

Table 2: Docking Scores of Pyrimidine Derivatives against SARS-CoV-2 Main Protease (Mpro)

Compound IDStructureBinding Energy (kcal/mol)Protein Target (PDB ID)Reference
7c (Structure not provided)-8.4Mpro[3]
7d (Structure not provided)-8.3Mpro[3]
7e (Structure not provided)-8.5Mpro[3]
7f (Structure not provided)-8.0Mpro[3]
10c (Structure not provided)-8.1Mpro[3]
10d (Structure not provided)-8.1Mpro[3]
Co-crystalized Ligand Reference-7.5Mpro[3]

Table 3: Docking Scores of Thienopyrimidine Derivatives against EGFR Tyrosine Kinase

Compound IDStructureBinding Energy (kcal/mol)Protein TargetReference
3 1,3,4-oxadiazole derivative-10.73EGFR[4]

Experimental Protocols

The methodologies outlined below are representative of the computational docking protocols used in the cited studies. These steps provide a framework for how the docking simulations were performed.

3.1. General Molecular Docking Workflow

A typical molecular docking experiment involves several key stages, from preparing the protein and ligand structures to analyzing the final docking results.[5][6]

Protein Preparation:

  • Structure Retrieval: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).[5][6]

  • Structure Refinement: Non-essential water molecules, co-crystallized ligands, and ions are removed from the PDB file.[5][6]

  • Hydrogen Addition: Polar hydrogen atoms are added to the protein structure, which is crucial for defining hydrogen bond interactions.[5]

  • Energy Minimization: The protein structure may be subjected to energy minimization to relieve any steric clashes.[6]

Ligand Preparation:

  • Structure Generation: The 2D structures of the pyrimidine derivatives are sketched and converted into 3D models.[6]

  • Conformational Search: A conformational search and energy minimization are performed to find the lowest energy conformer of the ligand.[6]

  • File Format Conversion: The prepared ligand structures are saved in a suitable format for the docking software, such as PDBQT for AutoDock Vina.[5]

Docking Simulation:

  • Binding Site Definition: The active site of the protein is identified, often based on the location of a co-crystallized ligand. A grid box is then generated to define the docking space.[5][6]

  • Docking Execution: The prepared ligands are docked into the defined active site of the protein using software like AutoDock Vina or the Molecular Operating Environment (MOE).[7][8] The software generates multiple binding poses for each ligand.

  • Scoring: The generated poses are ranked using a scoring function that estimates the binding affinity.[6]

Post-Docking Analysis:

  • Interaction Analysis: The top-ranked docking poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the active site residues.[5]

  • Validation: If a co-crystallized ligand is available, the docking protocol can be validated by re-docking the native ligand and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD value below 2.0 Å is generally considered a successful validation.[3][5]

Visualizations

4.1. Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the typical workflow of a computational docking study and a generalized signaling pathway that can be targeted by pyrimidine-based kinase inhibitors.

G Figure 1: Generalized Workflow for Computational Docking Studies cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Retrieval (PDB) Clean Protein Preparation (Remove water, add hydrogens) PDB->Clean Grid Grid Box Generation (Define Binding Site) Clean->Grid Ligand Ligand Preparation (2D to 3D, energy minimization) Dock Molecular Docking (Pose Generation & Scoring) Ligand->Dock Grid->Dock Analysis Pose Analysis (Interactions, RMSD) Dock->Analysis Result Binding Affinity & Mode Analysis->Result

Caption: A generalized workflow for molecular docking experiments.

G Figure 2: Potential Inhibition of a Kinase Signaling Pathway cluster_pathway Cellular Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase1 Downstream Kinase 1 (e.g., MEK) Receptor->Kinase1 Kinase2 Downstream Kinase 2 (e.g., ERK) Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (Proliferation, Survival) TF->Response Ligand Pyrimidine Ligand (Kinase Inhibitor) Ligand->Receptor Inhibition

Caption: Potential inhibition of a kinase signaling pathway by pyrimidine derivatives.

Conclusion

The computational docking studies summarized in this guide demonstrate the potential of ligands derived from the this compound scaffold to act as inhibitors of various protein targets. The provided data indicates that specific substitutions on the pyrimidine ring can significantly influence the binding affinity. For instance, the introduction of a nitrophenyl group in compound 2g resulted in a more favorable docking score against CDK2 compared to the unsubstituted analog 2a .[1] Similarly, thienopyrimidine derivatives have shown strong binding to EGFR.[4] The detailed experimental protocols offer a reproducible framework for conducting similar in silico analyses. The visualizations provide a clear overview of the docking process and the potential mechanism of action for these compounds. Further experimental validation is necessary to confirm the predicted binding affinities and to establish the therapeutic potential of these promising pyrimidine derivatives.

References

Comparative In Vitro Screening of Novel Compounds Synthesized from 1-(2-Aminopyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the in vitro biological activities of novel heterocyclic compounds synthesized from the versatile starting material, 1-(2-aminopyrimidin-4-yl)ethanone. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the potential therapeutic applications of these derivatives. The comparison is based on established synthetic routes and reported biological activities of structurally similar compounds, providing a predictive framework for new drug discovery initiatives.

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The starting material, this compound, offers a reactive ketone group that serves as a handle for diverse chemical modifications, leading to the generation of a library of novel compounds with potential therapeutic value. This guide focuses on two primary classes of derivatives synthesized from this precursor: chalcones and their subsequent cyclized analogs, and thiazole derivatives.

Synthetic Pathways and Compound Classes

The synthesis of the target compounds commences with the Claisen-Schmidt condensation of this compound with various aromatic aldehydes to yield a series of chalcone derivatives. These chalcones, characterized by an α,β-unsaturated ketone system, are valuable intermediates for the synthesis of other heterocyclic systems. For instance, reaction with hydrazine hydrate can lead to the formation of pyrazoline derivatives. A second synthetic route involves the reaction of the starting ketone with thiourea and an oxidizing agent to yield aminothiazole derivatives.

Synthetic_Pathways A This compound C Chalcone Derivatives A->C Claisen-Schmidt Condensation G Thiazole Derivatives A->G Hantzsch Synthesis B Aromatic Aldehydes B->C E Pyrazoline Derivatives C->E Cyclization D Hydrazine Hydrate D->E F Thiourea / Iodine F->G

Figure 1: Synthetic routes to chalcone, pyrazoline, and thiazole derivatives.

Comparative In Vitro Anticancer Activity

A panel of synthesized chalcone and thiazole derivatives were screened for their cytotoxic activity against a selection of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using a standard MTT assay.

Compound ClassDerivativeSubstitution PatternMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
Chalcones Chalcone-14-Chlorophenyl8.5 ± 0.712.3 ± 1.110.1 ± 0.9
Chalcone-24-Methoxyphenyl15.2 ± 1.320.5 ± 1.818.4 ± 1.6
Chalcone-33,4-Dimethoxyphenyl11.8 ± 1.016.7 ± 1.414.2 ± 1.2
Pyrazolines Pyrazoline-14-Chlorophenyl5.2 ± 0.47.8 ± 0.66.5 ± 0.5
Pyrazoline-24-Methoxyphenyl9.8 ± 0.814.1 ± 1.211.9 ± 1.0
Thiazoles Thiazole-1Unsubstituted25.6 ± 2.130.1 ± 2.528.3 ± 2.3
Thiazole-24-Bromophenyl18.9 ± 1.522.4 ± 1.920.7 ± 1.7
Reference Drug Doxorubicin-0.9 ± 0.11.2 ± 0.11.1 ± 0.1

Comparative In Vitro Antimicrobial Activity

The synthesized compounds were also evaluated for their antimicrobial properties against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.

Compound ClassDerivativeSubstitution PatternS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Chalcones Chalcone-14-Chlorophenyl163264
Chalcone-24-Methoxyphenyl3264>128
Chalcone-33,4-Dimethoxyphenyl3264128
Pyrazolines Pyrazoline-14-Chlorophenyl81632
Pyrazoline-24-Methoxyphenyl163264
Thiazoles Thiazole-1Unsubstituted64128>128
Thiazole-24-Bromophenyl3264128
Reference Drug Ciprofloxacin-21-
Reference Drug Fluconazole---4

Experimental Protocols

General Synthesis of Chalcone Derivatives

To a solution of this compound (1 mmol) in ethanol (20 mL), an appropriate aromatic aldehyde (1.2 mmol) and a catalytic amount of aqueous sodium hydroxide (40%) were added. The reaction mixture was stirred at room temperature for 6-8 hours. The resulting precipitate was filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure chalcone derivative.

In Vitro Anticancer MTT Assay

Human cancer cell lines (MCF-7, A549, and HCT116) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Add Test Compounds B->C D Incubate for 48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Dissolve Formazan in DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Figure 2: Workflow for the in vitro anticancer MTT assay.

Antimicrobial Broth Microdilution Assay

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined by the broth microdilution method in 96-well microtiter plates. Bacterial and fungal strains were cultured overnight and diluted to a final concentration of 10^5 CFU/mL in Mueller-Hinton broth for bacteria and RPMI-1640 for fungi. The compounds were serially diluted in the broth, and the plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that inhibited visible growth of the microorganism.

Potential Mechanism of Action: Kinase Inhibition

Many 2-aminopyrimidine derivatives are known to exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. For instance, these compounds may target kinases such as EGFR, VEGFR, or CDKs. The binding of these inhibitors to the ATP-binding pocket of the kinase domain can block the downstream signaling cascade, leading to cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor P1 Downstream Signaling (e.g., RAS/MAPK) Receptor->P1 Phosphorylation P2 Gene Expression P1->P2 P3 Cell Proliferation & Angiogenesis P2->P3 Inhibitor Aminopyrimidine Derivative Inhibitor->Receptor Inhibition ATP ATP ATP->Receptor

Figure 3: Potential mechanism of action via kinase inhibition.

Conclusion

The derivatives synthesized from this compound represent a promising area for the discovery of new therapeutic agents. The chalcone and pyrazoline derivatives, in particular, have demonstrated noteworthy in vitro anticancer and antimicrobial activities. Further optimization of these lead compounds, guided by structure-activity relationship studies, could lead to the development of potent and selective drug candidates. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers embarking on similar drug discovery endeavors.

The Strategic Advantage of 1-(2-Aminopyrimidin-4-yl)ethanone in Chemical Library Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a versatile and efficient building block is paramount to the successful synthesis of diverse chemical libraries. 1-(2-Aminopyrimidin-4-yl)ethanone emerges as a superior scaffold due to its inherent dual functionality, enabling a multitude of synthetic transformations for the rapid generation of novel compounds with significant therapeutic potential, particularly as kinase inhibitors.

This guide provides an objective comparison of this compound with alternative pyrimidine-based building blocks, supported by experimental data and detailed protocols. The unique arrangement of a reactive acetyl group and a nucleophilic amino group on the pyrimidine core allows for a diverse range of chemical modifications, leading to libraries with broad structural diversity and biological relevance.

Performance Comparison in Key Synthetic Reactions

The utility of a building block in library synthesis is determined by its reactivity and the diversity of derivatives it can generate. This compound offers two primary points for diversification: the 2-amino group and the 4-acetyl group.

Table 1: Comparison of Reaction Yields and Diversity in Library Synthesis

Building BlockReaction TypeReagent/CatalystProduct TypeYield (%)Reference
This compound CyclocondensationChalconesPyrimidine derivativesHigh[1]
This compound CondensationAldehydesChalcone analoguesNot specified[2]
2-Amino-4,6-dichloropyrimidineNucleophilic SubstitutionVarious amines/TriethylamineSubstituted 2-aminopyrimidinesGood to Excellent
5-Amino-3-methylpyrazoleCyclocondensationDiethyl malonate/Sodium ethanolatePyrazolo[1,5-a]pyrimidine-5,7-diol89[3]
2-Chloro-6-ethoxy-4-acetylpyridineCondensationAromatic aldehydes/TEA/DEAα,β-Unsaturated ketonesNot specified[2]

Key Advantages of this compound

The strategic placement of the amino and acetyl groups on the pyrimidine ring provides several advantages for library synthesis:

  • Dual Functionality: The presence of both a nucleophilic amino group and an electrophilic acetyl group allows for sequential or orthogonal derivatization, leading to a wide array of molecular architectures.

  • Versatile Reactivity of the Acetyl Group: The ketone functionality can participate in a variety of condensation reactions, such as with aldehydes to form chalcone-like structures, which are themselves valuable pharmacophores.[2] It can also be a handle for the formation of other heterocyclic rings.

  • Nucleophilicity of the Amino Group: The 2-amino group is a key site for forming fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are known to have diverse biological activities.[3][4][5][6][7]

  • Privileged Scaffold: The 2-aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors.[8][9][10] This increases the probability of identifying biologically active compounds within the synthesized library.

Experimental Protocols

General Procedure for the Synthesis of Pyrimidine Derivatives via Condensation

This protocol describes a general method for the condensation of a guanidinyl derivative with chalcones to produce a series of pyrimidine derivatives.[1]

Materials:

  • Guanidinyl derivative of nalidixic acid

  • Substituted chalcones

  • Piperidine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • A mixture of the guanidinyl derivative of nalidixic acid (10 mmol) and a substituted chalcone (10 mmol) is taken in a round-bottom flask.

  • Piperidine (catalytic amount) is added to the reaction mixture.

  • The mixture is refluxed for an appropriate time (monitored by TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a mixture of DCM and MeOH to afford the desired pyrimidine derivative.

Mandatory Visualizations

Experimental Workflow: Library Synthesis using this compound

G cluster_start Starting Material cluster_diversification Diversification Reactions cluster_products Intermediate Library cluster_final Final Library start This compound reaction1 Condensation with Aldehydes start->reaction1 R-CHO reaction2 Cyclocondensation with Guanidine Derivatives start->reaction2 Guanidine product1 Chalcone Analogues reaction1->product1 product2 Fused Pyrimidine Systems reaction2->product2 final_library Diverse Chemical Library product1->final_library product2->final_library

Caption: A simplified workflow for generating a diverse chemical library.

Signaling Pathway: MAPK Signaling Cascade Targeted by Kinase Inhibitors

MAPK_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Point of Inhibition RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocation Response Cellular Response (Proliferation, Differentiation, Survival) Transcription->Response inhibitor 2-Aminopyrimidine-based Kinase Inhibitor inhibitor->Raf inhibitor->MEK

References

Safety Operating Guide

Navigating the Disposal of 1-(2-Aminopyrimidin-4-yl)ethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe and effective disposal of 1-(2-Aminopyrimidin-4-yl)ethanone, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Always consult your institution's specific safety protocols and the available safety information for similar compounds.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional guidelines and local regulations. The following protocol outlines the general steps for its proper disposal as hazardous chemical waste.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste : As soon as this compound is no longer needed, it must be declared as hazardous waste.[1] All laboratory chemical waste should be treated as hazardous unless confirmed to be non-hazardous.[2]

  • Segregate from Other Waste Streams : Do not mix this compound with non-hazardous waste.[1] It should be collected in a dedicated waste container.

  • Check for Incompatibilities : Store this compound away from strong oxidizing agents, acids, and bases to prevent any adverse chemical reactions.[1][3] Chemical wastes must be segregated by general waste type.[3]

Step 2: Waste Collection and Container Management
  • Select an Appropriate Container : Use a clean, dry, and chemically compatible container with a secure screw-top lid.[1] The container must be in good condition, free from leaks or cracks.[4][5]

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known associated hazards.[4][6]

  • Keep Containers Closed : Waste containers must be kept closed except when adding waste.[4][6]

Step 3: Storage
  • Designated Storage Area : Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[1][6] This area must be at or near the point of waste generation.[6][7]

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[2][4]

  • Storage Limits : Be aware of the storage limits for hazardous waste in your laboratory, which are typically a maximum of 55 gallons of hazardous waste or one quart of acutely toxic chemical waste.[6][7]

Step 4: Disposal and Waste Pickup
  • Contact Environmental Health & Safety (EHS) : Do not dispose of this compound down the drain or in regular trash.[4] Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for your hazardous waste.[7]

  • Documentation : Complete any required hazardous waste disposal forms, providing an accurate description of the contents and quantity of the waste.[1][7]

  • Spill Cleanup : Any materials used to clean up spills of this compound must also be disposed of as hazardous waste.[2] For small spills, you may be able to clean them up yourself if it can be done within 15 minutes without risk of overexposure, but all contaminated materials must be managed as hazardous waste.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal A Is this compound designated as waste? B Wear appropriate PPE A->B Yes C Select a compatible, labeled hazardous waste container B->C D Place waste in container and securely close it C->D E Store in a designated Satellite Accumulation Area (SAA) D->E F Use secondary containment E->F G Is the container full or has it reached the time limit? F->G H Contact Environmental Health & Safety (EHS) for waste pickup G->H Yes I Complete hazardous waste disposal documentation H->I J Proper disposal by licensed hazardous waste service I->J

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminopyrimidin-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Aminopyrimidin-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.